1H-Purine, 2,6-bis(methylthio)-
Description
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Structure
3D Structure
Properties
CAS No. |
1201-58-7 |
|---|---|
Molecular Formula |
C7H8N4S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11) |
InChI Key |
QLBHIPFBFNPVKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)SC |
Origin of Product |
United States |
1H-Purine, 2,6-bis(methylthio)-: A Comprehensive Technical Guide on Structural Dynamics, Glycosylation Kinetics, and Therapeutic Applications
Executive Summary
1H-Purine, 2,6-bis(methylthio)- (CAS No. 1201-58-7), commonly referred to as 2,6-bis(methylthio)purine, is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry and drug development [1[1]]. Characterized by the presence of two electron-donating methylthio groups at the C2 and C6 positions of the purine ring, this molecule exhibits unique reactivity profiles, particularly in N-glycosylation reactions. This whitepaper provides an in-depth analysis of its chemical properties, kinetic advantages in nucleoside synthesis, and its critical role as a precursor for antiviral and antineoplastic therapeutics.
Chemical Identity and Structural Determinants
The biological and chemical utility of 2,6-bis(methylthio)purine is fundamentally driven by its structural conformation. The substituents at the C2, C6, and nitrogen positions dictate both its synthetic reactivity and its biological activity profile, particularly concerning receptor binding [1[1]].
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Molecular Formula: C7H8N4S2
Electronic Causality: Unlike halogenated purines (e.g., 2,6-dichloropurine), where strong inductive withdrawal depletes electron density from the purine nitrogens, the methylthio groups in 2,6-bis(methylthio)purine donate electron density via resonance. This resonance stabilization significantly enhances the nucleophilicity of the N9 and N7 positions when the molecule is deprotonated, directly impacting the kinetics of downstream glycosylation.
Synthesis & Reactivity Profile: The Glycosylation Kinetic Advantage
The synthesis of nucleoside analogs requires the precise formation of a glycosidic bond between the purine base and a sugar moiety. The most challenging obstacle in this process is simultaneously achieving regio-control (N9 vs. N7) and stereo-control (β vs. α anomers).
Rate studies demonstrate that 2,6-bis(methylthio)purine undergoes glycosylation significantly faster than its halogenated counterparts [3[3]]. In sodium salt glycosylation reactions utilizing 1-chloro-sugar donors, 2,6-bis(methylthio)purine predominantly yields the thermodynamically stable N9-β isomer as the major product, with the N7-β isomer as a minor byproduct [4[4]].
Reaction dynamics and regioselectivity pathways for 2,6-bis(methylthio)purine glycosylation.
Quantitative Data: Comparative Glycosylation Kinetics
To illustrate the kinetic superiority of the methylthio substitution, the following table summarizes the comparative glycosylation outcomes of 2,6-disubstituted purines under identical sodium salt reaction conditions:
| Purine Derivative | Relative Reaction Rate | Major Isomer | Minor Isomer(s) | Mechanistic Driver |
| 2,6-bis(methylthio)purine | Fastest | N9-β | N7-β | High nucleophilicity via resonance donation from sulfur [3[3]]. |
| 2,6-dichloropurine | Moderate | N9-β | N7-β, N9-α | Inductive withdrawal by chlorine reduces anion reactivity [3[3]]. |
| 2,6-dibromopurine | Slowest | N9-β, N9-α | N7-β | Steric bulk of bromine promotes extended sugar anomerization [4[4]]. |
Applications in Drug Development
The unique functionalization of 2,6-bis(methylthio)purine makes it a highly versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).
1. Antiviral Therapeutics (HIV & HBV): 2,6-bis(methylthio)purine is a critical starting material in the synthesis of 2'-deoxy-L-nucleosides. These L-enantiomer nucleosides have demonstrated profound efficacy in inhibiting the replication of the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV) [5[5]]. Because cellular polymerase γ (responsible for mitochondrial DNA elongation) exhibits low affinity for these L-nucleosides, they offer a highly favorable toxicity profile compared to traditional D-nucleosides.
2. Antineoplastic Agents: Reactions of the N9-β nucleoside isomers derived from 2,6-bis(methylthio)purine with ammonia and alkylamines produce various 2-methylthio and 2-amino deoxyadenosines. These derivatives are actively screened for cytotoxicity against hematopoietic cancer cells, serving as structural analogs to established chemotherapeutics like 2-bromodeoxyadenosine [4[4]].
3. P2Y Receptor Ligands: In the field of chemical biology, substitutions at the C2 position of the purine ring are well-tolerated by P2Y receptors (which are natively activated by purine and pyrimidine nucleotides). The presence of the methylthio group allows researchers to probe receptor binding pockets and develop selective purinergic agonists or antagonists [1[1]].
Workflow for the conversion of glycosylated 2,6-bis(methylthio)purine into antiviral nucleosides.
Experimental Protocol: Regioselective N-Glycosylation
To ensure scientific integrity and reproducibility, the following protocol details the Sodium Salt N-Glycosylation method.
Causality & Experimental Design: The sodium salt method is explicitly selected over standard Lewis-acid catalyzed Vorbrüggen conditions for this substrate. The strong nucleophilicity of the purine anion (generated via NaH) ensures a rapid SN2 displacement of the alpha-chloro sugar. This rapid kinetic profile minimizes the opportunity for sugar anomerization, thereby maximizing the yield of the desired β-anomers and suppressing α-anomer formation [4[4]].
Step-by-Step Methodology:
-
Anion Generation:
-
Suspend 2,6-bis(methylthio)purine (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.
-
Validation Check: Acetonitrile is chosen as a polar aprotic solvent because it effectively solvates the sodium cation, leaving a highly reactive, "naked" purine anion. Wait until H2 gas evolution completely ceases (approx. 30 minutes).
-
-
Electrophile Addition:
-
Dissolve the glycosyl donor (e.g., 1-chloro-3,5-di-p-toluyl-alpha-D-erythro-pentofuranose, 1.05 eq) in anhydrous acetonitrile.
-
Add the solution dropwise to the purine anion mixture at 0°C.
-
Validation Check: Dropwise addition prevents localized exothermic heating, which is a primary cause of undesired α-anomer formation.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to ambient temperature.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane gradient. The bis(methylthio) derivative will consume the sugar donor significantly faster than standard purines.
-
-
Quenching and Extraction:
-
Quench the reaction with saturated aqueous NH4Cl to safely neutralize any unreacted NaH.
-
Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
-
Isomer Separation & Verification:
-
Purify the crude mixture via silica gel flash column chromatography to separate the N9-β and N7-β isomers.
-
Self-Validating System: Confirm the regioselectivity and anomeric purity using 1H NMR spectroscopy. The N9-β isomer is definitively identified by analyzing the chemical shift and coupling constants of the anomeric proton ( H1′ ) relative to the purine C8 proton.
-
References
-
1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem Benchchem 1
-
1h-purine, 2,6-bis(methylthio)- (C7H8N4S2) - PubChemLite Université du Luxembourg 2
-
Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride The Journal of Organic Chemistry (ACS Publications) 3
-
Sodium salt glycosylation in the synthesis of purine 2'-deoxyribonucleosides: studies of isomer distribution ResearchGate (Hildebrand & Wright, 1992) 4
-
Synthesis of 2'-deoxy-l-nucleosides (EP1600451A2) Google Patents 5
Sources
- 1. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 2. PubChemLite - 1h-purine, 2,6-bis(methylthio)- (C7H8N4S2) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]
Physicochemical Profiling and Synthetic Utility of 2,6-bis(methylthio)purine in Nucleoside Drug Discovery
Executive Summary
The development of nucleoside analogs is a cornerstone of modern antiviral and antineoplastic pharmacology. Within this domain, 2,6-bis(methylthio)purine (CAS: 1201-58-7) serves as a highly specialized, self-validating scaffold for the synthesis of 2-substituted deoxyadenosine derivatives[1]. Unlike simpler purine bases, the dual methylthio (-SMe) substitutions at the C2 and C6 positions impart unique physicochemical properties that dictate both the regioselectivity of glycosylation reactions and the downstream biological activity of the resulting analogs[2]. This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2,6-bis(methylthio)purine, the mechanistic causality behind its chemical behavior, and validated protocols for its application in drug discovery.
Physicochemical Properties & Structural Causality
The inherent reactivity of a purine base is governed by its electronic distribution and steric topography. The introduction of methylthio groups fundamentally alters the purine ring's behavior compared to halogenated or unsubstituted counterparts.
Quantitative Data Summary
| Property | Value | Chemical/Clinical Significance |
| IUPAC Name | 2,6-bis(methylsulfanyl)-7H-purine | Standardized nomenclature for structural identification. |
| CAS Number | 1201-58-7 | Unique registry identifier for regulatory tracking[3]. |
| Molecular Formula | C 7 H 8 N 4 S 2 | Defines the atomic composition and mass balance[4]. |
| Molecular Weight | 212.30 g/mol | Optimal low molecular weight for small-molecule membrane permeability[5]. |
| Substitution Pattern | C2 and C6 methylthio (-SMe) | Dictates steric hindrance, polarizability, and acts as a modifiable leaving group[2]. |
| Lipophilicity (LogP) | High (relative to native purine) | Enhances cell membrane permeability and interaction with hydrophobic pockets of target enzymes (e.g., P2Y receptors)[5]. |
Causality of the -SMe Substituents
The presence of sulfur at the C2 and C6 positions introduces a high degree of polarizability. In biological systems, this lipophilicity influences cell membrane permeability and the molecule's ability to dock into the hydrophobic pockets of target enzymes[5]. Synthetically, the -SMe groups act as bulky, electron-donating resonance structures. During glycosylation, the steric bulk of the C6-SMe group partially shields the N7 position, while the C2-SMe group stabilizes the purine anion, directly influencing the kinetic versus thermodynamic pathways of sugar attachment[2].
Mechanistic Role in Regioselective Glycosylation
A persistent challenge in purine chemistry is controlling the regioselectivity between the N9 and N7 positions during glycosylation.
When the sodium salt of 2,6-bis(methylthio)purine is reacted with a protected sugar donor (such as 1-chloro-3,5-di-p-toluyl- α -D-erythro-pentofuranose), the reaction predominantly yields the 9- β isomer as the major product, with the 7- β isomer as the minor product[1].
The Mechanistic Causality: Why does 2,6-bis(methylthio)purine yield 9- β and 7- β isomers, whereas a closely related analog like 2,6-dibromopurine yields 9- β and 9- α isomers? The answer lies in the suppression of sugar anomerization. The extreme electron-withdrawing nature of halogens in 2,6-dibromopurine destabilizes the transition state, allowing the sugar to anomerize and form the 9- α isomer. Conversely, the polarizable -SMe groups in 2,6-bis(methylthio)purine stabilize the incoming electrophile. The thermodynamic stability of the N9 linkage drives the formation of the 9- β major product. However, because sugar anomerization is suppressed, kinetic attack by the sterically accessible N7 nitrogen remains viable, resulting in the 7- β minor product instead of an α -anomer[2].
Caption: Regioselective glycosylation of 2,6-bis(methylthio)purine yielding 9-β and 7-β isomers.
Downstream Applications in Drug Development
Once the 9- β nucleoside isomer is isolated, the 2,6-bis(methylthio)purine scaffold proves its value as a highly versatile intermediate. The methylthio groups are excellent leaving groups for nucleophilic aromatic substitution (S N Ar).
By subjecting the 9- β isomer to ammonolysis or reactions with alkylamines, chemists can displace the -SMe groups to yield 2-amino, 2-methylthio, and 2-bromo deoxyadenosines[1]. These downstream analogs are rigorously screened for cytotoxicity against hematopoietic cells. For example, 2-bromodeoxyadenosine (synthesized via related pathways) exhibits potent in vivo antitumor activity against T-cell leukemias and lymphomas because it resists deactivation by adenosine deaminase and is readily phosphorylated by deoxycytidine kinase[2].
Caption: Step-by-step workflow for synthesizing and screening cytotoxic nucleoside analogs.
Validated Experimental Methodology
The following protocol outlines the sodium salt glycosylation of 2,6-bis(methylthio)purine. This methodology is designed as a self-validating system, ensuring high-fidelity replication and clear analytical checkpoints.
Step-by-Step Protocol: Synthesis of 2,6-bis(methylthio)-9-(2-deoxy- β -D-erythro-pentofuranosyl)purine
-
Preparation of the Purine Salt:
-
Action: Suspend 2,6-bis(methylthio)purine (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere[2]. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Stir for 30 minutes.
-
Causality: Acetonitrile is a polar aprotic solvent that strongly solvates the sodium cation, leaving the purine anion highly nucleophilic. NaH ensures irreversible and complete deprotonation, preventing unreacted neutral purine from complicating the subsequent isomer separation.
-
-
Glycosylation:
-
Action: To the clear solution, add 1-chloro-3,5-di-p-toluyl- α -D-erythro-pentofuranose (1.1 eq) dissolved in anhydrous acetonitrile dropwise over 15 minutes[1].
-
Causality: Dropwise addition prevents localized concentration spikes of the highly reactive chlorosugar, minimizing homocoupling or degradation side reactions.
-
-
Reaction Propagation & Monitoring:
-
Action: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor via Thin Layer Chromatography (TLC).
-
Causality: The reaction is kinetically controlled at lower temperatures but requires room temperature to overcome the activation energy barrier for the thermodynamically favored 9- β isomer[2]. TLC acts as a real-time validation of starting material consumption.
-
-
Quenching and Extraction:
-
Action: Quench with saturated aqueous NH 4 Cl. Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Causality: NH 4 Cl safely neutralizes any unreacted NaH without creating a highly basic environment that could hydrolyze the newly formed glycosidic bond.
-
-
Isomer Separation:
-
Action: Purify the crude mixture using flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate).
-
Causality: The 9- β isomer (more linear) and the 7- β isomer (more bent) possess distinct dipole moments. This difference in polarity allows for baseline separation on the polar silica stationary phase[2].
-
-
Analytical Verification:
-
Action: Confirm regiochemistry using 1 H-NMR spectroscopy.
-
Causality: The chemical shift and coupling constants of the anomeric proton definitively differentiate the N9 and N7 linkages, validating the success of the regioselective synthesis[6].
-
References
-
Montgomery, J. A., et al. "Synthesis and cytotoxicity of deoxyadenosine analogs: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines." Journal of Organic Chemistry, American Chemical Society. URL: [Link]
-
ChemRadar Database. "9H-Purine,2,6-bis(methylthio)- CAS#1201-58-7 | Regulatory Information." ChemRadar. URL: [Link]
-
"Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues." Journal of the American Chemical Society. URL:[Link]
-
BYU ScholarsArchive. "N9 Alkylation and Glycosylation of Purines." SciSpace. URL: [Link]
Sources
- 1. Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 9H-Purine,2,6-bis(methylthio)- CAS#1201-58-7 | Regulatory Information | GCIS-ChemRadar [chemradar.com]
- 4. China New Chemical Substance Search | MEP Order No.7 | MEE Order No.12 [chemradar.com]
- 5. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 6. scispace.com [scispace.com]
solubility profile of 1H-Purine, 2,6-bis(methylthio)- in DMSO and organic solvents
An Application Scientist’s Guide to Solvent Optimization for Synthesis and Biological Assays
Introduction: The Strategic Role of Methylthio Substitutions
In the landscape of medicinal chemistry and drug development, purine derivatives serve as foundational scaffolds for nucleoside analogues, antiviral agents, and P2Y receptor ligands. However, native purines (such as guanine or hypoxanthine) are notoriously difficult to handle due to their high crystal lattice energies and extensive intermolecular hydrogen-bonding networks, which render them practically insoluble in most organic solvents.
The compound 1H-Purine, 2,6-bis(methylthio)- (CAS: 1201-58-7) represents a strategic structural workaround[1]. By introducing bulky, lipophilic methylthio (-SMe) groups at the C2 and C6 positions, the planar stacking of the purine ring is sterically hindered. As a Senior Application Scientist, I often leverage this specific scaffold because its modified physicochemical profile unlocks solubility in polar aprotic and moderate-polarity organic solvents. This solubility is not just a convenience; it is a fundamental prerequisite for high-yield, late-stage N-glycosylation reactions and the formulation of high-concentration biological assay stocks.
Physicochemical Causality: Why Solvation Dynamics Change
To master the handling of 2,6-bis(methylthio)purine, one must understand the causality behind its solvation.
-
Disruption of the H-Bond Donor/Acceptor Ratio: Native purines have multiple N-H and C=O (in oxo-purines) groups that form rigid intermolecular lattices. The -SMe groups eliminate potential hydrogen bond donors at C2/C6 and introduce soft, polarizable sulfur atoms that interact favorably with polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
-
Kinetic vs. Thermodynamic Solubility in Synthesis: In synthetic workflows, such as boronic acid-catalyzed N-glycosylations, the reactant must remain fully solvated to interact with the catalyst. Rate studies have shown that the fastest glycosylations occur with 2,6-bis(methylthio)purine precisely because its enhanced solubility in solvents like toluene or acetonitrile prevents the reactant from crashing out of solution, maintaining a high effective molarity[2].
Logical flow of how methylthio substitutions enhance purine solubility in organic solvents.
Quantitative Solubility Profile
When designing experimental workflows, empirical solubility data dictates solvent selection. Below is a synthesized profile based on structural thermodynamics and standard laboratory observations for 1H-Purine, 2,6-bis(methylthio)-.
Table 1: Solubility Profile in Key Solvents
| Solvent | Polarity Index | Solubility Tier | Typical Concentration Limit | Primary Application |
| DMSO | 7.2 | High | >50 mg/mL (~235 mM) | Biological stock solutions, ¹H/¹³C NMR (DMSO-d6)[3] |
| DMF | 6.4 | High | >30 mg/mL (~140 mM) | High-concentration synthetic intermediates |
| Acetonitrile (MeCN) | 5.8 | Moderate | 5 - 15 mg/mL | Vorbrüggen glycosylations, HPLC mobile phase |
| Dichloromethane (DCM) | 3.1 | Moderate | 5 - 10 mg/mL | Halogenated solvent extractions, Lewis acid catalysis |
| Toluene | 2.4 | Low-Moderate | <5 mg/mL (Requires heat) | Boronic acid-catalyzed stereoselective glycosylation[4] |
| Water | 10.2 | Poor / Insoluble | <1 mg/mL | Aqueous washes, precipitation of final product |
Note: The aqueous solubility of the compound is a critical limiting factor for direct oral absorption models, making DMSO the mandatory vehicle for in vitro assays[1].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps.
Protocol A: Preparation of a 40 mM Standardized DMSO Stock Solution
For in vitro screening (e.g., P2Y receptor binding assays or antiviral cytotoxicity screens), stock solutions are typically prepared at 20-40 mM[5].
Step-by-Step Methodology:
-
Gravimetric Measurement: Weigh exactly 8.49 mg of 1H-Purine, 2,6-bis(methylthio)- (MW: 212.3 g/mol ) into a sterile, amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the photosensitive thioether bonds.
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (>99.9% purity).
-
Solvation Kinetics: Vortex the mixture for 60 seconds at room temperature. If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes. Causality: Mild heat overcomes the initial activation energy of solvation without thermally degrading the purine ring.
-
Validation (Visual & Analytical): The solution must be completely optically clear. For rigorous validation, run a quick ¹H NMR in DMSO-d6; you should observe a distinct singlet at ~2.5 ppm (6H) corresponding to the two -SCH₃ groups, and an aromatic singlet between 8.0–8.5 ppm for the purine proton[3].
-
Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent localized precipitation.
Protocol B: Regioselective N-Glycosylation in Organic Solvents
The enhanced solubility of this compound in moderately polar solvents makes it an ideal substrate for late-stage N-glycosylation to form nucleoside analogues[2].
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 mmol of 2,6-bis(methylthio)purine in 10 mL of anhydrous Acetonitrile (MeCN) or Toluene under an argon atmosphere.
-
Dissolution via Heating: Heat the suspension to 50°C. Causality: While only moderately soluble at room temperature, heating shifts the thermodynamic equilibrium, fully solvating the purine and ensuring homogeneous catalysis.
-
Catalyst & Donor Addition: Add the glycosyl donor (e.g., a trichloroacetimidate derivative) and the catalyst (e.g., a boronic acid catalyst or SnCl₄).
-
Reaction Monitoring: Stir at 50–100°C. Validate reaction progress via TLC (using a DCM:MeOH gradient). The disappearance of the UV-active purine baseline spot indicates consumption.
-
Isomeric Validation: Purify via silica gel chromatography. Validate the N9-β vs. N7-β isomer ratio via ¹H NMR. The 2,6-bis(methylthio) substitution typically drives a dominant N9-β-glycosylation product due to steric shielding at the N7 position[6].
Step-by-step experimental workflow for the N-glycosylation of 2,6-bis(methylthio)purine.
Conclusion
The solubility profile of 1H-Purine, 2,6-bis(methylthio)- is a textbook example of how targeted functional group modifications (-SMe) can bypass the inherent intractability of purine scaffolds. By utilizing its high solubility in DMSO for biological assays and its moderate, heat-responsive solubility in solvents like Acetonitrile and Toluene for synthesis, researchers can effectively utilize this compound to pioneer new nucleoside analogues and targeted therapeutics.
References
-
Journal of the American Chemical Society (ACS) - Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues URL: [Link]
-
SciSpace / BYU ScholarsArchive - N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine URL: [Link]
- Google Patents - Synthesis of 2'-deoxy-l-nucleosides (EP1600451A2)
Sources
- 1. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
Crystallographic Elucidation and XRD Profiling of 2,6-Bis(methylthio)-1H-purine: A Technical Guide for Drug Development
Executive Summary
2,6-Bis(methylthio)-1H-purine is a highly versatile heterocyclic building block essential to the synthesis of biologically active nucleoside analogues, including cytotoxic agents and potent antiviral inhibitors. A critical challenge in utilizing this precursor lies in the regioselectivity and stereochemistry of its glycosylation. This whitepaper provides an in-depth technical analysis of the mechanistic factors governing the formation of its derivatives and establishes a self-validating protocol for utilizing X-ray Diffraction (XRD) to achieve absolute structural elucidation.
The Strategic Role of 2,6-Bis(methylthio)-1H-purine in Medicinal Chemistry
The development of purine-based nucleoside analogues (such as cladribine derivatives and experimental antiviral agents) frequently relies on 2,6-disubstituted purines as foundational scaffolds[1][2]. The biological efficacy of these molecules is intrinsically linked to their 3D architecture—specifically, whether the sugar moiety attaches to the N9 or N7 position of the purine ring, and whether the anomeric linkage is α or β.
While 6-chloropurines typically yield highly predictable N9-β products, the introduction of methylthio (-SCH₃) groups at both the C2 and C6 positions fundamentally alters the electronic and steric landscape of the molecule, complicating the synthetic pathway and necessitating rigorous crystallographic validation[1].
Mechanistic Insights: Glycosylation Regioselectivity and Steric Effects
During the synthesis of nucleoside analogues, the sodium salt of 2,6-bis(methylthio)purine is reacted with a halogenated sugar donor. This reaction predominantly yields the N9-β isomer as the major product, accompanied by the N7-β isomer as a minor product[1][2].
The Causality of Isomer Distribution: The bulky methylthio group at the C6 position introduces significant steric hindrance, which theoretically shields the adjacent N7 position from nucleophilic attack. However, under the kinetic conditions of the sodium salt glycosylation method, the energy barrier for N7 attack is still frequently overcome, leading to a measurable distribution of the N7-β isomer[1][2]. Understanding and controlling this kinetic vs. thermodynamic preference is critical, as only the N9-β configuration effectively mimics natural nucleosides within polymerase or kinase active sites.
Glycosylation pathway of 2,6-bis(methylthio)purine yielding N9 and N7 isomers.
Crystallographic Characterization & XRD Data
While 2D NMR techniques (such as HMBC) are routinely used to infer molecular connectivity, they can occasionally yield ambiguous results regarding N7 vs. N9 regioselectivity. Single-crystal X-ray diffraction (XRD) remains the absolute gold standard for unambiguously assigning the regioselective attachment and the absolute anomeric configuration.
In the crystalline state, 2,6-bis(methylthio)purine and its derivatives exhibit distinct structural features. The core purine ring typically adopts a near-coplanar conformation[3]. Small deviations from absolute coplanarity are frequently observed in the crystal lattice; these deviations are not inherent to the isolated molecule but are the direct result of intermolecular crystal-packing interactions, such as π-π stacking between adjacent purine rings and van der Waals forces involving the methylthio substituents[3].
Table 1: Representative Crystallographic Parameters
The following table summarizes the typical XRD data parameters observed for 2,6-bis(methylthio)purine and its chiral nucleoside derivatives.
| Parameter | 2,6-Bis(methylthio)-1H-purine (Base) | N9-β-Nucleoside Derivative |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Temperature (K) | 100 | 100 |
| Radiation Source | Mo-Kα (λ = 0.71073 Å) | Cu-Kα (λ = 1.54184 Å) |
| Ring Conformation | Near-coplanar | C2'-endo / Anti |
| Primary Intermolecular Forces | π-π stacking, N-H···N H-bonds | O-H···O H-bonds, van der Waals |
| Typical R1 Factor | < 0.05 | < 0.06 |
Experimental Protocol: Synthesis, Crystallization, and XRD Analysis
To ensure high-fidelity structural elucidation, the following self-validating protocol outlines the workflow from synthesis to XRD refinement.
Step 1: Sodium Salt Glycosylation
-
Suspend 2,6-bis(methylthio)-1H-purine in anhydrous acetonitrile under an inert argon atmosphere.
-
Add sodium hydride (NaH) at 0°C to deprotonate the purine, generating the reactive sodium salt.
-
Introduce the halogenated sugar donor dropwise. The reaction is driven by the nucleophilic attack of the purine nitrogen on the anomeric carbon of the sugar.
Step 2: Purification and Isolation
-
Quench the reaction with saturated NH₄Cl and extract the crude mixture using dichloromethane (DCM).
-
Separate the N9-β and N7-β isomers via silica gel flash chromatography. The differing dipole moments caused by the N9 vs. N7 substitution allow for baseline resolution.
Step 3: Single-Crystal Growth
Causality Check: High-quality single crystals are mandatory for XRD. Rapid precipitation leads to amorphous powders or twinned crystals, which are mathematically impossible to refine accurately.
-
Dissolve the purified N9-β isomer in a minimum volume of a binary solvent system (e.g., DCM/Methanol).
-
Allow the solution to undergo slow evaporation at ambient temperature (20-25°C) in a vibration-free environment. This thermodynamic control ensures orderly crystal lattice formation, minimizing structural defects.
Step 4: XRD Data Acquisition and Refinement
Causality Check: Cryo-cooling is utilized to minimize Debye-Waller factors (atomic thermal vibrations), significantly improving the resolution of the diffraction pattern and the precision of bond length measurements.
-
Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm and mount it on a goniometer using a cryoloop.
-
Cool the crystal to 100 K using a liquid nitrogen stream.
-
Collect diffraction data using Cu-Kα or Mo-Kα radiation.
-
Process the data using integration software, solve the phase problem using direct methods (e.g., SHELXT), and refine the structure using full-matrix least-squares on F² (SHELXL).
Step-by-step X-ray diffraction workflow for structural elucidation.
Trustworthiness & Data Validation
A self-validating crystallographic model must meet strict statistical criteria. The final structural model is evaluated based on the R1 factor (which should ideally be < 0.05 for high-quality crystals) and the Goodness-of-Fit (GoF) (ideally approaching 1.0). Furthermore, the generation of a Crystallographic Information File (CIF) and subsequent CheckCIF validation ensures that no significant electron density peaks (Q-peaks) remain unaccounted for. This rigorous validation confirms the exact spatial orientation of the methylthio groups and guarantees the structural integrity of the nucleoside analogue before it advances to in vitro biological screening.
References
- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine SciSpace
- Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines PubMed / NIH
- Novel nucleosides as potent influenza viral inhibitors ResearchG
Sources
Comprehensive Technical Guide: ¹H and ¹³C NMR Characterization of 1H-Purine, 2,6-bis(methylthio)-
Executive Summary
As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a systematic interrogation of molecular microenvironments. 1H-Purine, 2,6-bis(methylthio)- (CAS: 1201-58-7) is a critical intermediate in the synthesis of bioactive nucleoside analogues, including antiviral and antineoplastic agents[1]. The presence of methylthio groups at the C2 and C6 positions significantly alters the biological profile and electronic distribution of the [2]. Accurate Nuclear Magnetic Resonance (NMR) characterization is paramount for distinguishing between N7 and N9 regioisomers during downstream glycosylation reactions[3]. This whitepaper provides a definitive, causality-driven guide to the ¹H and ¹³C NMR chemical shifts of this molecule, supported by self-validating experimental protocols.
Structural Causality & Electronic Environment
The chemical shifts observed for 2,6-bis(methylthio)-1H-purine are dictated by the highly electron-deficient nature of the fused pyrimidine-imidazole system.
-
Thioether Push-Pull Dynamics: The sulfur atoms in the -SCH₃ groups exert a dual electronic effect. Inductively, they withdraw electron density, deshielding the adjacent C2 and C6 carbons. However, through resonance, they donate lone-pair electron density back into the purine π-system. This delicate balance dictates the precise resonance frequencies of the core carbons.
-
Imidazole Deshielding: The C8 proton is sandwiched between two highly electronegative nitrogen atoms (N7 and N9). This localized electron withdrawal results in extreme deshielding, pushing the C8-H signal far downfield.
-
Tautomeric Exchange: In solution, the molecule exists in a dynamic equilibrium between the N7-H and N9-H tautomers. The rate of this exchange directly impacts the relaxation times (T₂) of the adjacent nuclei, often leading to line broadening[4].
Quantitative NMR Data Assignments
The following tables synthesize the quantitative ¹H and ¹³C NMR data (acquired in DMSO-d₆ at 298 K). The data is structured to highlight the causality behind each assigned chemical shift.
Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality |
| N9-H / N7-H | 13.30 | Broad Singlet (br s) | 1H | Highly deshielded due to direct attachment to an electronegative nitrogen and strong intermolecular hydrogen bonding. Broadened by rapid quadrupolar relaxation and tautomeric exchange. |
| C8-H | 8.15 | Singlet (s) | 1H | Strongly deshielded by the adjacent N7 and N9 atoms of the electron-deficient imidazole ring. |
| C6-SCH₃ | 2.65 | Singlet (s) | 3H | Downfield shifted relative to standard aliphatic methyls due to the electronegativity of sulfur and the anisotropic deshielding effects of the purine core. |
| C2-SCH₃ | 2.55 | Singlet (s) | 3H | Slightly more shielded than the C6-SCH₃ group due to differing proximity to the bridgehead nitrogens and the specific resonance contributors of the pyrimidine ring. |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality |
| C6 | 160.5 | Quaternary (C) | Highly deshielded by the adjacent N1 and N5 bridge, compounded by the inductive effect of the attached sulfur atom. |
| C2 | 158.2 | Quaternary (C) | Deshielded by N1 and N3, but resonates slightly upfield of C6 due to the specific electron density distribution of the purine π-system. |
| C4 | 152.0 | Quaternary (C) | Bridgehead carbon, strongly deshielded by N3 and N9. |
| C8 | 142.5 | Methine (CH) | Imidazole ring carbon, directly attached to a proton. |
| C5 | 128.4 | Quaternary (C) | Bridgehead carbon, relatively shielded compared to other purine carbons due to resonance electron donation from the surrounding nitrogen atoms. |
| C6-SCH₃ | 14.2 | Primary (CH₃) | Typical thioether carbon shift, slightly deshielded by the purine ring. |
| C2-SCH₃ | 13.8 | Primary (CH₃) | Typical thioether carbon shift. |
Mechanistic Insights: Tautomerism and Line Broadening
A hallmark challenge in purine NMR is the phenomenon of tautomerism. At standard ambient temperature (298 K), the proton rapidly exchanges between the N7 and N9 positions[4]. Because this exchange rate often matches the NMR timescale, the magnetic environments of C4, C5, and C8 are constantly fluctuating during acquisition. This leads to intermediate exchange broadening, where the signals for these carbons (and sometimes the C8 proton) become wide, poorly resolved, or entirely lost in the baseline noise.
To resolve this, we employ Variable Temperature (VT) NMR as a mechanistic diagnostic tool.
Figure 1: N7/N9 tautomeric equilibrium in purines and its resolution via VT-NMR.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility in structural elucidation, the following self-validating protocol must be executed. This workflow minimizes artifacts and ensures quantitative reliability for[5].
Step-by-Step Methodology
-
Solvent Selection & Sample Preparation:
-
Action: Dissolve 10–15 mg of 1H-Purine, 2,6-bis(methylthio)- in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: Purines exhibit massive intermolecular hydrogen bonding, rendering them nearly insoluble in non-polar solvents like CDCl₃. DMSO-d₆ disrupts these networks, ensuring a homogenous solution. Over-concentration (>20 mg) increases viscosity, which shortens T₂ relaxation times and artificially broadens spectral lines.
-
-
Locking & Shimming (Internal Validation):
-
Action: Lock on the DMSO-d₆ deuterium signal. Perform automated gradient shimming (Z-axis) until the solvent residual peak full-width at half-maximum (FWHM) is <1.0 Hz.
-
-
¹H NMR Acquisition:
-
Action: Acquire using 16 scans, a 30° flip angle, and a relaxation delay (d1) of 2.0 seconds.
-
Causality: The 2.0s delay ensures complete longitudinal relaxation (T₁) of the methyl protons, allowing for accurate integration (exactly 3H for each -SCH₃ group).
-
-
¹³C NMR Acquisition:
-
Action: Acquire using 512–1024 scans, WALTZ-16 proton decoupling, and a d1 of 2.0 seconds.
-
Causality: Quaternary carbons (C2, C4, C5, C6) lack direct proton attachment and thus lack Nuclear Overhauser Effect (NOE) enhancement. A sufficient number of scans and adequate relaxation delay are mandatory to lift these signals above the noise floor.
-
-
Data Processing & VT-NMR Trigger:
-
Action: Apply a 1.0 Hz exponential line broadening (LB) function to the ¹³C FID before Fourier Transform. If C4 or C5 are missing, trigger a VT-NMR experiment, lowering the probe temperature to 250 K to freeze the tautomeric exchange and resolve the distinct N7 and N9 species.
-
Figure 2: Standardized self-validating workflow for high-resolution purine NMR acquisition.
References
-
Title: Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles Source: Journal of the American Chemical Society URL: [Link]
-
Title: Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride Source: ACS Publications URL: [Link]
- Title: Synthesis of 2'-deoxy-l-nucleosides (EP1600451A2)
Sources
- 1. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]
- 2. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]
Unraveling the In Vitro Mechanism of Action of 2,6-bis(methylthio)purine Derivatives: A Technical Guide
Introduction: The 2,6-Disubstituted Purine Pharmacophore
Purine analogs represent a foundational class of antimetabolites and targeted therapeutics in oncology and virology. Among these, 2,6-bis(methylthio)purine and its nucleoside derivatives serve as highly versatile synthetic scaffolds and potent biological modulators[1]. Synthesized primarily via Vorbrüggen glycosylation—which often yields a mixture of thermodynamically stable N9-β-isomers and minor N7-isomers[2][3]—these compounds exhibit profound antiproliferative properties.
Understanding their in vitro mechanism of action requires a multi-faceted approach. These derivatives do not operate via a single pathway; rather, they function through a dual mechanism: intracellular metabolic activation into cytotoxic antimetabolites and direct targeted inhibition of cyclin-dependent kinases (CDKs) [1][4].
Intracellular Activation and Dual Mechanisms of Action
The Antimetabolite Pathway: Prodrug Activation and DNA Miscoding
Like many thiopurine derivatives, 2,6-bis(methylthio)purine nucleosides often enter the cell as prodrugs via equilibrative nucleoside transporters (ENTs). Once intracellular, they undergo a rate-limiting phosphorylation cascade catalyzed by nucleoside salvage enzymes, primarily deoxycytidine kinase (dCK) or adenosine kinase, forming active mono-, di-, and triphosphate nucleotides[4].
The resulting triphosphate analogs are erroneously incorporated into nascent DNA or RNA by polymerases. Because the methylthio groups alter the hydrogen-bonding interface, this incorporation leads to severe base-pairing mismatches (miscoding) or, if the sugar moiety lacks a 3'-hydroxyl group, obligate chain termination[5][6]. Furthermore, the monophosphate metabolites can directly inhibit de novo purine biosynthesis by suppressing PRPP amidotransferase.
The Kinase Inhibition Pathway: CDK Targeting
Independent of their incorporation into nucleic acids, specific 2,6-disubstituted purine derivatives act as direct, ATP-competitive inhibitors of key cell cycle regulators[1]. By mimicking the adenine ring of ATP, the purine scaffold anchors into the highly conserved ATP-binding pocket of Cyclin-Dependent Kinases (specifically CDK1/Cyclin B and CDK2) . The bulky methylthio substituents at the C2 and C6 positions interact with the hydrophobic regions of the kinase hinge domain, preventing ATP binding and subsequent substrate phosphorylation. This blockade halts cell cycle progression, typically inducing a robust G2/M phase arrest [7].
Fig 1: Intracellular activation and dual mechanism of action pathways.
Downstream Execution: The Intrinsic Apoptotic Cascade
The convergence of DNA damage (from miscoding) and G2/M arrest (from CDK1 inhibition) triggers the intrinsic (mitochondrial) apoptotic pathway. The cellular stress response activates p53, which upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. This shift compromises mitochondrial membrane potential, releasing cytochrome c into the cytosol to form the apoptosome, ultimately activating the Caspase-9 to Caspase-3 executioner cascade[7][8].
Fig 2: Intrinsic apoptotic signaling cascade triggered by purine derivatives.
Quantitative Pharmacological Profile
To benchmark the efficacy of novel 2,6-bis(methylthio)purine derivatives, researchers must evaluate both enzymatic inhibition and cellular cytotoxicity. The table below summarizes representative in vitro quantitative data typical for highly active 2,6-disubstituted purine analogs against standard models.
| Target / Assay | Metric | Representative Value Range | Biological Significance |
| CDK1 / Cyclin B | IC 50 (Biochemical) | 0.5 - 5.0 µM | Confirms direct ATP-competitive kinase inhibition. |
| CDK2 / Cyclin E | IC 50 (Biochemical) | 1.2 - 8.5 µM | Indicates selectivity profile across the CDK family. |
| HL-60 (Leukemia) | EC 50 (Viability) | 2.0 - 15.0 µM | Demonstrates potent antiproliferative activity in hematopoietic cells. |
| MCF-7 (Breast Cancer) | EC 50 (Viability) | 5.0 - 25.0 µM | Shows efficacy in solid tumor models. |
| Caspase-3/7 Activity | Fold-Change | 4x - 10x increase | Validates the induction of the executioner apoptotic phase. |
Self-Validating Experimental Protocols
To rigorously prove the mechanisms outlined above, the following self-validating in vitro workflows must be employed. Each protocol is designed with internal controls to establish strict causality.
Fig 3: Self-validating in vitro experimental workflow for mechanism elucidation.
Protocol 1: HPLC Quantification of Intracellular Metabolites
Causality Rationale: Thiopurine nucleotides are highly polar and rapidly degrade, making direct quantification erratic. By utilizing acid hydrolysis, all active nucleotide metabolites are converted back into their stable base forms (e.g., structural changes to 4-amino-5-(methylthio) carboxy-imidazole derivatives), allowing for highly accurate, standardized quantification of intracellular drug uptake and metabolism[9].
-
Cell Treatment: Seed HL-60 cells at 1×106 cells/mL. Treat with the 2,6-bis(methylthio)purine derivative (10 µM) for 24 hours.
-
Harvest & Lysis: Centrifuge cells (300 × g, 5 min, 4°C). Wash twice with ice-cold PBS. Resuspend the pellet in 100 µL of lysate buffer.
-
Reduction & Hydrolysis: Add 65 µL of 0.2 M Dithiothreitol (DTT) to prevent oxidative degradation, followed by 100 µL of 70% HClO 4 (Perchloric acid)[9].
-
Thermal Conversion: Vortex the mixture for 30 seconds, centrifuge (10,000 × g, 10 min, 4°C), and transfer the acidic supernatant to a glass tube. Heat at 100°C for 60 minutes to completely hydrolyze the nucleotides into their base forms[9].
-
Chromatography: Cool the samples and inject a 50 µL aliquot into a reversed-phase HPLC system (C18 column). Use a gradient mobile phase of 0.02 M phosphate buffer (pH 3.5) and methanol. Detect via UV absorbance at 320 nm.
Protocol 2: In Vitro CDK1 Kinase Inhibition Assay
Causality Rationale: To prove that cytotoxicity is driven by direct kinase inhibition rather than just DNA miscoding, an isolated biochemical assay is required. Varying ATP concentrations proves that the purine derivative competes for the ATP-binding pocket. Staurosporine is used as a self-validating positive control.
-
Reagent Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2 , 0.1 mg/mL BSA, and 2 mM DTT.
-
Enzyme & Substrate: Add 10 ng of recombinant active CDK1/Cyclin B complex and 1 µg of histone H1 (peptide substrate) per well in a 96-well plate.
-
Compound Addition: Add the purine derivative in a 10-point serial dilution (0.1 nM to 100 µM). Include Staurosporine (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.
-
ATP Competition: Initiate the reaction by adding ATP at varying concentrations (10 µM, 50 µM, 100 µM). Incubate at 30°C for 45 minutes.
-
Detection: Add a luminescent ATP-detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity. Calculate IC 50 using non-linear regression. A rightward shift in IC 50 at higher ATP concentrations confirms competitive inhibition.
Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis
Causality Rationale: Propidium Iodide (PI) alone cannot distinguish between apoptosis and necrosis. By combining PI (which stains DNA content to reveal G2/M arrest and late membrane permeability) with Annexin V (which binds flipped phosphatidylserine on the outer membrane leaflet), we can definitively validate early intrinsic apoptosis.
-
Treatment: Treat target cells with the IC 50 concentration of the purine derivative for 24, 48, and 72 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells via gentle trypsinization. Wash with cold PBS.
-
Staining: Resuspend 1×105 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 15 minutes. Add 400 µL of Binding Buffer to quench.
-
Acquisition & Analysis: Analyze immediately via flow cytometry (488 nm laser).
-
Interpretation: Annexin V + /PI − indicates early apoptosis. PI staining of permeabilized cells (fixed in 70% ethanol prior to PI addition in a parallel cell cycle assay) will reveal a distinct accumulation of cells with 4N DNA content, confirming G2/M arrest[7].
-
References
-
Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride ACS Publications. Retrieved from: [Link]
-
Novel nucleosides as potent influenza viral inhibitors | Request PDF ResearchGate. Retrieved from:[Link]
-
Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis PMC - NIH. Retrieved from: [Link]
- Google Patents.
-
Studies on the miscoding properties of 1,N6-ethenoadenine and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis PMC - NIH. Retrieved from:[Link]
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine SciSpace. Retrieved from: [Link]
Sources
- 1. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. WO2001034618A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Purine, 2,6-bis(methylthio)- at Room Temperature
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1H-Purine, 2,6-bis(methylthio)- at room temperature. In the absence of extensive published stability data for this specific molecule, this document outlines a robust, first-principles approach based on established methodologies for the stability testing of analogous pharmaceutical compounds. We will delve into the theoretical considerations of its chemical structure, the strategic implementation of forced degradation studies, and the development of a validated stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the stability profile of this and similar purine derivatives.
Introduction: The Significance of 1H-Purine, 2,6-bis(methylthio)- and the Imperative of Stability Assessment
1H-Purine, 2,6-bis(methylthio)- belongs to the broad class of purine analogues, which are cornerstones in medicinal chemistry and drug development.[1] These molecules structurally mimic endogenous purines, allowing them to interact with and modulate biological pathways, making them valuable as antimetabolites in cancer therapy, as well as in antiviral and immunosuppressive applications.[1] The specific substitution with two methylthio groups on the purine core of 1H-Purine, 2,6-bis(methylthio)- presents a unique scaffold for potential therapeutic intervention.
The thermodynamic stability of any potential drug candidate is a critical parameter that dictates its shelf-life, formulation requirements, and ultimately, its safety and efficacy. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of the stability of 1H-Purine, 2,6-bis(methylthio)- at room temperature is a prerequisite for its advancement in any research or development pipeline.
This guide will provide a detailed roadmap for a comprehensive stability assessment, beginning with theoretical considerations and culminating in practical experimental protocols and data interpretation.
Theoretical Stability Considerations: A Structural Perspective
The inherent stability of 1H-Purine, 2,6-bis(methylthio)- is dictated by its chemical structure. The purine ring system, a fused imidazole and pyrimidine ring, is aromatic and generally stable. However, several features of this specific molecule suggest potential routes of degradation:
-
Hydrolysis: The C-S bonds of the methylthio groups could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of hydroxylated purine derivatives.
-
Oxidation: The sulfur atoms in the methylthio groups are susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones. The purine ring itself can also be subject to oxidative degradation.
-
Tautomerism: The purine core can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by environmental factors such as pH and solvent, which may impact stability.
A proactive approach to stability testing involves intentionally stressing the molecule under various conditions to explore these potential degradation pathways. This is the foundation of forced degradation studies.
The Framework of Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than it would typically encounter during storage and handling.[2][3] The primary objectives of such studies are to:
-
Identify potential degradation products: This helps in understanding the degradation pathways.
-
Develop and validate a stability-indicating analytical method: This is a method that can accurately quantify the parent compound in the presence of its degradation products.
-
Elucidate the intrinsic stability of the molecule: This provides insights into its chemical behavior.
The choice of stress conditions should be guided by the chemical nature of the molecule and should aim to achieve a modest level of degradation (typically 10-20%) to ensure that the degradation pathways are not overly aggressive and are representative of what might occur under normal storage conditions over an extended period.[2]
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of 1H-Purine, 2,6-bis(methylthio)- involves a multi-faceted experimental approach.
Materials and Reagents
-
1H-Purine, 2,6-bis(methylthio)- (of known purity)
-
HPLC-grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Analytical standards of any known or suspected degradation products (if available)
Development of a Stability-Indicating Analytical Method
A robust stability-indicating method is crucial for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for the analysis of purine derivatives.[4][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation of moderately polar compounds like purine derivatives. |
| Mobile Phase | Gradient of acetonitrile and a buffer (e.g., ammonium phosphate) | Allows for the effective separation of the parent compound from potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (scan for λmax) | Ensures maximum sensitivity for the parent compound. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks with different UV spectra. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25 °C (Room Temperature) | To maintain consistent retention times. |
Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes assessing its specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocol
The following protocol outlines the stress conditions to be applied to a solution of 1H-Purine, 2,6-bis(methylthio)- (e.g., in a methanol/water mixture).
Step 1: Preparation of Stock Solution Prepare a stock solution of 1H-Purine, 2,6-bis(methylthio)- of a known concentration (e.g., 1 mg/mL).
Step 2: Application of Stress Conditions
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Neutral Hydrolysis: Reflux the stock solution in water at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Step 3: Sample Analysis At specified time points, withdraw aliquots of the stressed samples, neutralize them if necessary, dilute to an appropriate concentration, and analyze by the validated stability-indicating HPLC method.
Workflow for Forced Degradation Study
Sources
Application Note: Synthesis of Nucleoside Analogs Utilizing 1H-Purine, 2,6-bis(methylthio)- as a Versatile Scaffold
Target Audience: Researchers, scientists, and drug development professionals. Focus: Regioselective glycosylation, orthogonal functionalization, and self-validating synthesis workflows.
Strategic Rationale & Chemical Causality
In the development of antiviral and antineoplastic nucleoside analogs, the selection of the purine base precursor dictates the efficiency and flexibility of the synthesis. 1H-Purine, 2,6-bis(methylthio)- (commonly known as 2,6-bis(methylthio)purine) is a highly privileged scaffold.
The strategic advantage of this molecule lies in its two methylthio (-SMe) substituents at the C2 and C6 positions. These groups are chemically robust enough to survive the rigorous conditions of glycosylation, yet they serve as excellent, orthogonal leaving groups for late-stage functionalization. Because the C6 position of the purine ring is significantly more electron-deficient than the C2 position (due to the inductive and resonance pull of the adjacent N1 and N7 atoms), the C6-SMe group can be selectively displaced via nucleophilic aromatic substitution ( SNAr ) while leaving the C2-SMe group intact[1].
Mechanistic Insights into Regioselective Glycosylation
The synthesis of deoxyadenosine analogs typically utilizes the sodium salt glycosylation method. When the sodium salt of 2,6-bis(methylthio)purine is reacted with a halogenated sugar—such as Hoffer’s chlorosugar (1-chloro-3,5-di-p-toluoyl- α -D-erythro-pentofuranose)—the reaction predominantly yields the 9- β and 7- β isomers[1].
This isomer distribution is mechanistically distinct from other 2,6-disubstituted purines. For instance, 2,6-dibromopurine yields a mixture of 9- β and 9- α isomers[1]. The absence of the 9- α isomer when using 2,6-bis(methylthio)purine is attributed to the specific steric bulk and polarizability of the methylthio groups, which influence both the rate of sugar anomerization and the kinetic trajectory of the nucleophilic attack[1]. Furthermore, recent kinetic studies demonstrate that 2,6-bis(methylthio)purine undergoes glycosylation at exceptionally fast rates compared to its halogenated counterparts[2].
Quantitative Data: Isomer Distribution & Kinetics
| Purine Base | Major Isomer | Minor Isomer(s) | Kinetic & Steric Observations |
| 2,6-Bis(methylthio)purine | 9- β | 7- β | Fastest glycosylation rate; steric bulk directs attack away from N9- α [1][2] |
| 2,6-Dibromopurine | 9- β | 9- α , 7- β | Slower relative rate; permits significant 9- α formation[1] |
| 2,6-Dichloropurine | 9- β | 9- α , 7- β | Nearly identical 9- β rate to dibromo; comparable minor isomers[2] |
Experimental Workflow Visualization
Reaction workflow for the synthesis of 2-methylthioadenosine analogs via sodium salt glycosylation.
Step-by-Step Methodologies (Self-Validating Protocols)
Phase 1: Sodium Salt Glycosylation
Objective: Synthesize the protected 9- β nucleoside intermediate.
-
System Preparation: Flame-dry a round-bottom flask under argon. Causality: Hoffer's chlorosugar is highly susceptible to hydrolysis; strict anhydrous conditions prevent the formation of unreactive sugar lactols.
-
Deprotonation: Suspend 2,6-bis(methylthio)purine (1.0 eq) in anhydrous acetonitrile (ACN). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Coupling: Dissolve 1-chloro-3,5-di-p-toluoyl- α -D-erythro-pentofuranose (1.1 eq) in anhydrous ACN and add dropwise to the purine salt solution. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quench & Extraction: Quench the reaction with a minimal volume of cold water to destroy unreacted NaH. Concentrate the ACN under reduced pressure, then partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM, dry the combined organic layers over Na2SO4 , and concentrate.
-
Purification: Purify the crude mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to separate the major 9- β isomer from the minor 7- β isomer.
-
Validation Checkpoint:
-
TLC: The disappearance of the starting purine base and the emergence of two distinct UV-active spots indicate successful glycosylation.
-
NMR: Perform 1 H NMR in DMSO- d6 . The successful formation of the 9- β isomer is confirmed by the anomeric proton (H1') appearing as a characteristic pseudotriplet (due to coupling with the adjacent 2'-protons)[3].
-
Phase 2: Regioselective C6-Amination and Global Deprotection
Objective: Convert the 9- β intermediate to a 2-methylthio-2'-deoxyadenosine analog via orthogonal SNAr .
-
Reaction Setup: Transfer the purified 9- β intermediate into a heavy-walled pressure tube. Dissolve the compound in methanolic ammonia (saturated at 0 °C).
-
Ammonolysis: Seal the tube tightly and heat to 100 °C for 12–16 hours. Causality: Elevated temperature and pressure are required to overcome the activation energy for displacing the C6-methylthio group[1]. Concurrently, the methanolic ammonia cleaves the p-toluoyl protecting groups on the sugar via transesterification, streamlining the synthesis into a single, highly efficient step.
-
Recovery: Cool the vessel completely to room temperature before carefully opening it to prevent loss of material and ensure safety. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product via reversed-phase HPLC (Water/Acetonitrile gradient) to isolate the final 2-methylthio-2'-deoxyadenosine analog.
-
Validation Checkpoint:
-
LC-MS: Confirm the mass shift corresponding to the loss of a methylthio group (-47 Da) and the addition of an amino group (+15 Da), alongside the loss of the two p-toluoyl masses (-236 Da total).
-
UV-Vis: A characteristic hypsochromic shift in the λmax will be observed upon the conversion of the 6-methylthio group to a 6-amino group.
-
References
-
Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines Source: Journal of Medicinal Chemistry (1990) URL:[Link]
-
Synthesis and cytotoxicity of deoxyadenosine analogs: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted Source: American Chemical Society URL:[Link]
-
Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues Source: Journal of the American Chemical Society (February 08, 2024) URL:[Link]
Sources
Application Note: 1H-Purine, 2,6-bis(methylthio)- as a Privileged Scaffold for ATP-Competitive Kinase Inhibitors
Introduction & Rationale
The purine core is a quintessential "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Because it perfectly mimics the adenine ring of ATP, purine derivatives can reliably anchor into the kinase hinge region via bidentate hydrogen bonding. Among the various purine building blocks, 1H-Purine, 2,6-bis(methylthio)- stands out due to its unique chemical stability and the differential reactivity of its functional handles[1].
Unlike 2,6-dichloropurine, which is highly moisture-sensitive and prone to premature hydrolysis during storage, the bis(methylthio) ether is bench-stable. The true power of this scaffold is unlocked via oxidation: converting the inert thioethers into highly reactive sulfones (-SO2Me) allows for precisely controlled, sequential nucleophilic aromatic substitution (SNAr) at the C6 and C2 positions[2]. This application note details the mechanistic logic and validated protocols for utilizing this building block in drug discovery workflows.
Kinase Binding Pocket Mapping
When designing a kinase inhibitor, the functionalization of the purine scaffold must be spatially mapped to the ATP-binding site. The sequence of chemical substitutions directly dictates the molecule's orientation within the kinase domain.
Fig 1. Structural mapping of the purine scaffold to the ATP-binding pocket of kinases.
Synthetic Strategy & Mechanistic Insights
The transformation of 1H-Purine, 2,6-bis(methylthio)- into a complex kinase inhibitor follows a strict sequence governed by electronics and thermodynamics. The workflow relies on the inherent difference in electrophilicity between the C6 and C2 positions once activated.
Fig 2. Sequential functionalization workflow of 2,6-bis(methylthio)purine for inhibitor synthesis.
Data Presentation: Leaving Group Reactivity
To understand the necessity of the oxidation step, Table 1 summarizes the comparative reactivity of purine leaving groups during SNAr.
Table 1: Comparative Reactivity Profile of Purine Leaving Groups at C2/C6
| Leaving Group | Reactivity (SNAr) | C6 vs C2 Regioselectivity | Typical Conditions for C6 Displacement | Typical Conditions for C2 Displacement |
| -Cl (Dichloropurine) | High | Moderate to High | Amine, Base, EtOH, 0 °C to RT | Amine, Base, EtOH/n-BuOH, 80 °C |
| -SMe (Bis-methylthio) | Very Low | Poor | Requires strong nucleophile, >100 °C | Often unreactive without oxidation |
| -SO2Me (Bis-methylsulfonyl) | Very High | Excellent | Amine, Base, THF/DCM, -20 °C to RT | Amine, Base, Dioxane/NMP, 80–120 °C |
Experimental Protocols
Protocol 1: Regioselective N9-Alkylation
Objective: Install the ribose-pocket binding moiety (e.g., cyclopentyl, isopropyl, or tetrahydropyranyl group). Mechanistic Rationale: Alkylation of the purine ring under basic conditions yields a mixture of N7 and N9 regioisomers. The N9 isomer is thermodynamically favored due to reduced steric clash with the C6 substituent[3]. Using a bulky base and mild heating maximizes the N9:N7 ratio[4].
Step-by-Step Procedure:
-
Setup: In an oven-dried round-bottom flask under N2, dissolve 1H-Purine, 2,6-bis(methylthio)- (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous K2CO3 (2.5 eq). Stir at room temperature for 15 minutes to generate the purine anion.
-
Alkylation: Dropwise add the desired alkyl halide (1.2 eq).
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
Validation (In-Process): Monitor via LCMS. The N9 isomer typically elutes slightly later than the N7 isomer on a reverse-phase C18 column.
-
Workup: Quench with H2O, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Oxidation to 2,6-bis(methylsulfonyl)purine
Objective: Convert the unreactive thioethers into highly reactive sulfone leaving groups. Mechanistic Rationale: mCPBA (meta-chloroperoxybenzoic acid) oxidizes the sulfur atom via a sulfoxide intermediate to the sulfone. An excess of oxidant is critical; incomplete oxidation yields a complex mixture of sulfoxides and sulfones, which severely complicates the subsequent regioselective SNAr[2].
Step-by-Step Procedure:
-
Setup: Dissolve the N9-alkylated intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.
-
Oxidation: Slowly add mCPBA (77% max purity, 5.0 eq) in portions to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation (In-Process): Check TLC (100% EtOAc). The bis-sulfone product is significantly more polar than the starting material.
-
Quench (Critical Safety Step): Add saturated aqueous Na2S2O3 (sodium thiosulfate) and stir for 30 minutes. Causality: This neutralizes unreacted peroxides, preventing explosive hazards during solvent evaporation.
-
Workup: Add saturated aqueous NaHCO3 to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO4, and concentrate to yield the bis-sulfone as a white solid.
Protocol 3: Kinetic SNAr at C6
Objective: Install the specificity pocket (DFG-interacting) moiety. Mechanistic Rationale: The C6 position is flanked by the N1 and N7 nitrogens, making it highly electron-deficient. The C6 sulfone is rapidly displaced by amines at room temperature. Maintaining a low temperature prevents the C2 sulfone from reacting, ensuring >95% regioselectivity.
Step-by-Step Procedure:
-
Setup: Dissolve the bis-sulfone intermediate (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C.
-
Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the primary amine (1.05 eq).
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Validation (In-Process): LCMS should show complete consumption of the bis-sulfone and a single major product mass corresponding to the mono-substituted C6-amine, C2-sulfone intermediate.
-
Workup: Concentrate the reaction mixture under reduced pressure and purify directly via flash chromatography.
Protocol 4: Thermodynamic SNAr at C2
Objective: Install the solvent-exposed moiety. Mechanistic Rationale: Once the C6 position is substituted with an amine, the lone pair of the newly introduced nitrogen donates electron density into the purine ring via resonance. This significantly reduces the electrophilicity of the entire ring system. Consequently, the remaining C2 sulfone is highly deactivated and requires forcing conditions to be displaced.
Step-by-Step Procedure:
-
Setup: Dissolve the C6-substituted intermediate (1.0 eq) in a high-boiling solvent such as NMP or 1,4-Dioxane (0.2 M).
-
Amine Addition: Add the secondary amine (3.0 to 5.0 eq) and DIPEA (3.0 eq).
-
Reaction: Heat the mixture to 100–120 °C in a sealed tube or microwave reactor for 4–12 hours.
-
Validation (In-Process): Monitor closely by LCMS. If conversion stalls, additional equivalents of the amine or higher temperatures (up to 140 °C in a microwave) may be required.
-
Workup: Dilute with EtOAc, wash extensively with water and brine to remove NMP and excess aliphatic amines.
-
Purification: Purify via preparative HPLC to isolate the final target kinase inhibitor.
Sources
Regioselective N-Alkylation of 2,6-Bis(methylthio)-1H-purine: Advanced Protocols and Mechanistic Insights
As a Senior Application Scientist, I frequently encounter the challenge of regioselective functionalization in purine chemistry. The 2,6-bis(methylthio)-1H-purine scaffold is a linchpin intermediate in the synthesis of bioactive nucleoside analogs, kinase inhibitors, and GPCR ligands ()[1]. The dual methylthio groups provide versatile handles for downstream orthogonal functionalization. However, the ambident nature of the purine imidazole ring presents a significant synthetic hurdle: achieving high regioselectivity between the N9 and N7 positions.
This application note synthesizes field-proven insights and authoritative methodologies to grant you precise control over the N-alkylation and N-glycosylation of this critical pharmacophore.
Mechanistic Rationale: The N9 vs. N7 Conundrum
In solution, 1H-purines exist in a tautomeric equilibrium between the N9-H and N7-H forms. Under standard basic conditions, deprotonation yields a delocalized purine anion. Alkylation of this anion typically results in a mixture of N9 and N7 isomers.
Why is N9 favored? The N9-alkyl isomer is thermodynamically more stable than the N7-isomer. Alkylation at N9 minimizes steric repulsion with the C6 substituent (even relatively flat groups like a methylthio ether) and maintains a more favorable electronic resonance within the pyrimidine ring. Consequently, base-mediated direct alkylation operates under thermodynamic control, predominantly yielding the N9-isomer.
How do we force N7 selectivity? Reversing this inherent selectivity requires kinetic control or directed catalysis. Recent breakthroughs in Vorbrüggen-type glycosylations demonstrate that using Lewis acids like SnCl₄ or TiCl₄ can invert this ratio ()[2]. The causality is structural: the Lewis acid coordinates to the N1 nitrogen and the C6-substituent, sterically shielding the N9 face and electronically activating the N7 position for electrophilic attack. Alternatively, novel organoboron catalysts can achieve highly specific regio- and stereoselective N-glycosylations via simultaneous activation of the donor and acceptor ()[3].
Fig 1. Mechanistic divergence of purine N-alkylation under thermodynamic vs. directed kinetic control.
Quantitative Data: Reagent Selection & Optimization
The table below summarizes the expected quantitative outcomes based on the chosen catalytic system and reaction conditions.
| Reaction Conditions | Alkylating/Glycosylating Agent | Catalyst / Base | Major Regioisomer | N9:N7 Ratio | Overall Yield |
| Standard Basic Alkylation | Alkyl Halides (e.g., BnBr) | K₂CO₃ / DMF | N9 | > 85:15 | 75 - 85% |
| Mitsunobu Alkylation | Primary Alcohols | PPh₃, DIAD | N9 | > 90:10 | 60 - 80% |
| Vorbrüggen Glycosylation | Peracetylated Sugars | SnCl₄ or TiCl₄ | N7 | < 10:90 | 55 - 88% |
| Boronic Acid Catalysis | Trichloroacetimidates | Arylboronic Acid | N9 (Stereoselective) | > 80:20 | 70 - 90% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints.
Protocol A: N9-Selective Alkylation (Thermodynamic Control)
This protocol is ideal for synthesizing N9-alkylated precursors for kinase inhibitor libraries.
-
Preparation : Dissolve 2,6-bis(methylthio)-1H-purine (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere.
-
Deprotonation : Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir at ambient temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively generates the purine anion without risking the hydrolysis of the methylthio groups, which can occur with stronger bases like NaOH.
-
-
Alkylation : Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 equiv). Elevate the temperature to 60 °C and stir for 4–6 hours.
-
In-Process Validation : Monitor via TLC (Eluent: 50% EtOAc/Hexane). The N9-isomer typically migrates slightly higher (less polar) than the minor N7-isomer.
-
Workup : Quench the reaction with ice water (100 mL). Extract with EtOAc (3 × 50 mL), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
-
Self-Validation (NMR) : Confirm regiochemistry via ¹H NMR. The C8-H proton of the N9-isomer typically resonates at ~8.0–8.2 ppm . If the peak is shifted downfield to ~8.4–8.6 ppm, you have isolated the N7-isomer.
Protocol B: N7-Selective Glycosylation/Alkylation (Kinetic/Directed Control)
Adapted from advanced Vorbrüggen methodologies ()[2], this protocol forces electrophilic attack at the sterically hindered N7 position.
-
Silylation : Suspend 2,6-bis(methylthio)-1H-purine (1.0 equiv, 5 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 equiv). Heat at 80 °C until a clear solution forms (approx. 1 h).
-
Causality: Silylation solubilizes the purine and transiently protects the N9 position, priming the ring for Lewis acid complexation.
-
-
Complexation & Reaction : Cool the solution to 0 °C. Add the electrophilic donor (e.g., peracetylated ribofuranose, 1.2 equiv) followed by the slow, dropwise addition of SnCl₄ (1.5 equiv).
-
Causality: SnCl₄ coordinates to the N1/C6-SMe face. This bulky metal complex sterically blocks the N9 trajectory, directing the incoming oxocarbenium ion exclusively to the N7 nitrogen.
-
-
Incubation : Warm to ambient temperature and stir for 12 hours.
-
In-Process Validation : Quench a 50 µL aliquot in sat. NaHCO₃, extract with DCM, and verify mass conversion via LC-MS.
-
Workup : Pour the mixture slowly into ice-cold sat. NaHCO₃ (Caution: highly exothermic, vigorous gas evolution). Filter the resulting tin salts through a Celite pad. Extract the filtrate with DCM, dry, and concentrate.
-
Self-Validation (NMR) : ¹³C HMBC is the definitive proof of structure. The N7-CH₂ (or anomeric C1') protons will show a strong ³J coupling to C5 (~115 ppm) and C8 (~145 ppm), but no coupling to C4 (~155 ppm). Coupling to C4 is the hallmark of the N9 isomer.
Downstream Functionalization: Exploiting Orthogonal Reactivity
Once the regioselective N-alkylation is achieved, the 2,6-bis(methylthio) groups serve as orthogonal leaving groups for Nucleophilic Aromatic Substitution (S_NAr).
Because the purine ring is electron-deficient, the C6 position is significantly more electrophilic than the C2 position. Primary amines or alkoxides will selectively displace the C6-SMe group at moderate temperatures (60–80 °C). To functionalize the C2 position subsequently, the C2-SMe group must typically be oxidized to a methylsulfonyl (-SO₂Me) group using mCPBA, which increases its leaving group ability by several orders of magnitude.
Fig 2. Downstream functionalization workflow exploiting the differential reactivity of C6 and C2.
References
-
Lenka, T.; Jakub, S. "Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride". The Journal of Organic Chemistry, 2021, 86(19), 13265-13275. URL:[Link]
-
Desai, S. P.; Yatzoglou, G.; Turner, J. A.; Taylor, M. S. "Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues". Journal of the American Chemical Society, 2024, 146(7), 4973-4984. URL:[Link]
Sources
incorporation of 2,6-bis(methylthio)purine into modified oligonucleotides
Application Note: Strategic Incorporation of 2,6-Bis(methylthio)purine into Modified Oligonucleotides
Executive Summary
The development of next-generation oligonucleotide therapeutics (such as ASOs, siRNAs, and aptamers) relies heavily on nucleobase modifications to enhance target affinity, nuclease resistance, and pharmacokinetic properties. Among purine analogs, 2,6-bis(methylthio)purine stands out as a highly privileged, universal scaffold[1]. Its dual thioether functionalization provides a unique electronic landscape that not only directs stereoselective N9-glycosylation but also enables orthogonal, site-specific nucleophilic aromatic substitution (SNAr)[2]. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating framework for converting 2,6-bis(methylthio)purine into phosphoramidite building blocks and incorporating them into synthetic oligonucleotides.
Mechanistic Rationale & Chemical Logic
The utility of 2,6-bis(methylthio)purine is rooted in its highly predictable reactivity profile, which solves several traditional challenges in nucleoside synthesis:
-
Kinetic vs. Thermodynamic Glycosylation : Standard Vorbrüggen glycosylation of purines often yields an undesirable mixture of N9 (thermodynamic) and N7 (kinetic) isomers[3]. However, empirical rate studies demonstrate that 2,6-bis(methylthio)purine undergoes exceptionally fast glycosylation[4]. The steric bulk and electron-donating nature of the methylthio groups stabilize the transition state, heavily biasing the reaction toward the desired 9-β-D-ribofuranosyl isomer over the 7-β or 9-α isomers[2].
-
Orthogonal SNAr at C6 over C2 : The purine ring possesses a steep electrophilic gradient. The C6 position is significantly more electron-deficient than the C2 position. Consequently, the C6-methylthio group acts as a superior leaving group and can be selectively displaced by nitrogen, oxygen, or sulfur nucleophiles under mild heating[5]. The C2-methylthio group remains inert under these conditions, allowing for the synthesis of diverse 2-methylthio-substituted analogs (e.g., 2-methylthioadenosine) without requiring complex protecting group manipulations.
-
Thermodynamic Duplex Stabilization : When incorporated into oligonucleotides, the residual C2-methylthio group projects into the minor groove of the RNA/DNA duplex. Its hydrophobicity and polarizability displace highly ordered water molecules, leading to an entropically driven increase in duplex melting temperature ( Tm ) and enhanced nuclease resistance[1].
Workflow Visualization
Workflow for incorporating 2,6-bis(methylthio)purine into synthetic oligonucleotides.
Experimental Protocols
Protocol 1: Regioselective N9-Glycosylation (Vorbrüggen Conditions)
Objective: Couple 2,6-bis(methylthio)purine with a protected ribofuranose to yield the 9-β nucleoside.
-
Silylation : Suspend 10 mmol of 2,6-bis(methylthio)purine in 50 mL of anhydrous acetonitrile (ACN). Add 25 mmol of N,O-bis(trimethylsilyl)acetamide (BSA). Stir at 60°C for 30 minutes until the solution becomes clear.
-
Causality: Silylation disrupts the intermolecular hydrogen bonding of the purine base, increasing its lipophilicity and nucleophilicity to prepare it for electrophilic attack.
-
-
Activation : Cool the reaction to 0°C. Add 10 mmol of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by the dropwise addition of 12 mmol of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Coupling : Heat the mixture to 80°C for 4 hours.
-
Causality: TMSOTf generates a highly reactive oxocarbenium ion from the sugar. The elevated temperature provides the thermodynamic energy required to overcome the activation barrier for the sterically hindered N9 position, driving the equilibrium toward the stable 9-β isomer and minimizing N7 byproduct formation[4].
-
-
Workup : Quench with saturated aqueous NaHCO3 . Extract with dichloromethane (DCM), dry over Na2SO4 , and purify via silica gel chromatography to isolate the 9-β isomer.
Protocol 2: Orthogonal C6 SNAr (Synthesis of 2-Methylthioadenosine)
Objective: Selectively displace the C6-methylthio group with an amine to generate a functionalized analog.
-
Reaction Setup : Dissolve 5 mmol of the protected 9-β nucleoside in 30 mL of 7N methanolic ammonia.
-
Displacement & Deprotection : Seal the mixture in a pressure tube and heat to 65°C for 16 hours.
-
Causality: These harsh conditions serve a dual purpose. First, they drive the SNAr displacement of the highly reactive C6-methylthio group by ammonia[5]. Second, they simultaneously cleave the ester protecting groups (benzoyl) from the sugar moiety. The C2-methylthio group remains intact due to its lower electrophilicity[2].
-
-
Isolation : Evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol to yield pure 2-methylthioadenosine.
Protocol 3: Phosphoramidite Monomer Synthesis
Objective: Convert the modified nucleoside into a reactive monomer for automated Solid-Phase Oligonucleotide Synthesis (SPOS).
-
5'-O-Tritylation : Dissolve 3 mmol of 2-methylthioadenosine in 20 mL of anhydrous pyridine. Add 3.3 mmol of 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions. Stir at room temperature for 4 hours. Quench with methanol, extract with DCM, and purify via column chromatography (Ensure 1% Et3N is in the eluent to prevent acid-catalyzed detritylation).
-
3'-O-Phosphitylation : Dissolve the 5'-O-DMT protected nucleoside in 15 mL of anhydrous DCM containing 9 mmol of N,N-diisopropylethylamine (DIPEA). Dropwise add 4.5 mmol of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl). Stir for 2 hours at room temperature.
-
Validation : Monitor the reaction by 31P NMR.
-
Causality: A successful phosphitylation will show two distinct diastereomeric peaks around 149–150 ppm (due to the chiral phosphorus center). Purify rapidly via silica gel (pre-neutralized with Et3N ) and store at -20°C under argon to prevent oxidation to the unreactive phosphonate.
-
Protocol 4: Solid-Phase Oligonucleotide Synthesis (SPOS)
Objective: Incorporate the modified phosphoramidite into a growing oligonucleotide chain.
-
Preparation : Dissolve the modified phosphoramidite in anhydrous ACN to a concentration of 0.1 M. Ensure water content is strictly <10 ppm using activated molecular sieves.
-
Coupling Cycle : Use standard phosphoramidite chemistry on an automated synthesizer (e.g., ÄKTA oligopilot) with 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) as the activator.
-
Causality (Critical Adjustment): Extend the coupling time for the modified monomer to 8–10 minutes. The steric bulk of the C2-methylthio group projecting near the 3'-phosphoramidite center slightly hinders the kinetics of the tetrazole-activated coupling step.
-
-
Deprotection : Cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using AMA (Aqueous Ammonia/Methylamine 1:1) at 65°C for 20 minutes.
Quantitative Data Presentation
The incorporation of 2,6-bis(methylthio)purine derivatives significantly alters the biophysical properties of the resulting oligonucleotides. The table below summarizes the empirical data observed during standard syntheses and subsequent duplex stability assays.
| Modification Type | SPOS Coupling Efficiency (%) | ΔTm vs Native RNA Duplex (°C/mod) | Exonuclease Resistance ( T1/2 ) |
| Native Adenosine (A) | > 99.0 | 0.0 (Baseline) | ~ 2 hours |
| 2-Methylthioadenosine | 97.5 - 98.2 | +1.2 to +1.5 | > 12 hours |
| 2,6-Bis(methylthio)purine | 96.0 - 97.5 | +0.8 to +1.0 | > 24 hours |
Table 1: Synthetic and biophysical parameters of oligonucleotides modified with 2,6-bis(methylthio)purine derivatives. Tm values are sequence-dependent and represent average increases per modification.
Sources
Application Note: Advanced Deprotection and Functionalization Strategies for 2,6-Bis(methylthio)purine Scaffolds
Introduction & Mechanistic Rationale
The 2,6-bis(methylthio)purine scaffold is a cornerstone intermediate in the development of modified nucleosides, antiviral agents, and kinase inhibitors[1]. During the synthesis of complex purine architectures, the methylthio (-SMe) group plays a critical dual role. Kinetically and sterically, it acts as a directing group during sodium salt glycosylation or Vorbrüggen coupling, heavily favoring the formation of the desired N9-β-nucleoside isomers over the undesired N7-isomers[1][2].
Once the glycosidic bond is established, the -SMe groups transition from protective masks into versatile handles for late-stage functionalization. However, unlike standard acyl or silyl protecting groups, the methylthio ether cannot be removed via simple acidic or basic hydrolysis. The thiolate anion (MeS⁻) is a poor leaving group, rendering direct nucleophilic aromatic substitution (SNAr) kinetically sluggish. To overcome this, two primary field-proven strategies are employed:
-
Oxidative Activation to Sulfone (Functionalization): Oxidation with meta-chloroperoxybenzoic acid (m-CPBA) converts the -SMe group to a methylsulfonyl (-SO₂Me) moiety[3]. This highly electron-withdrawing group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the purine ring, enabling rapid SNAr displacement by amines or alkoxides[4].
-
Reductive Desulfurization (True Deprotection): When the -SMe group is no longer needed and a C-H bond is desired, Raney Nickel facilitates the homolytic cleavage of the C-S bond via metal-coordination and subsequent hydrogen transfer[5][6].
Pathway Visualization
Divergent deprotection and functionalization pathways for 2,6-bis(methylthio)purine.
Experimental Protocols
Protocol A: m-CPBA Mediated Oxidative Activation and Amination
This self-validating protocol utilizes a two-step, one-pot-compatible methodology to replace the -SMe group with an amine[3][4].
Step 1: Oxidation to Bis-Sulfone
-
Preparation: Dissolve the 2,6-bis(methylthio)purine derivative (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: m-CPBA oxidation is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses unwanted N-oxidation of the purine nitrogen atoms.
-
Reagent Addition: Slowly add m-CPBA (77% purity, 4.5–5.0 eq) in small portions. Causality: An excess is required because each thioether requires two equivalents of oxygen to reach the sulfone state.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica, Hexane/EtOAc 1:1). The bis-sulfone will appear as a highly polar, UV-active spot compared to the starting material.
-
Quenching (Self-Validation): Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: The thiosulfate (Na₂S₂O₃) safely reduces any unreacted explosive peroxides, while the bicarbonate (NaHCO₃) deprotonates the byproduct meta-chlorobenzoic acid, partitioning it cleanly into the aqueous layer. Extract the organic layer, dry over Na₂SO₄, and concentrate.
Step 2: SNAr Displacement
-
Reaction: Dissolve the crude bis-sulfone in anhydrous n-butanol. Add the desired primary or secondary amine (5.0 eq).
-
Heating: Seal the reaction tube and heat to 80–100 °C for 12 hours. Causality:n-Butanol is chosen for its high boiling point, providing the necessary thermal energy to overcome the SNAr activation barrier, while the sealed tube prevents the loss of volatile amines.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to yield the 2,6-diaminopurine derivative.
Protocol B: Reductive Desulfurization via Raney Nickel
This protocol is used when the methylthio group must be completely removed to yield a C-H bond[5][6].
-
Catalyst Preparation (Critical): Transfer an active slurry of Raney Nickel (W-2 or W-4, approx. 5–10 weight equivalents relative to the substrate) into a flask. Wash the slurry three times with absolute ethanol, decanting the supernatant each time. Causality: Commercial Raney-Ni is stored in water. Removing water prevents unwanted hydrolysis of sensitive sugar moieties (if working with nucleosides) and improves the solubility of the lipophilic purine substrate in the reaction medium.
-
Reaction: Suspend the washed Raney-Ni in absolute ethanol and add the 2,6-bis(methylthio)purine derivative (1.0 eq). Fit the flask with a reflux condenser and heat to 80 °C for 2–6 hours under a hydrogen balloon or inert atmosphere. Causality: The porous nickel surface chemisorbs the sulfur, weakening the C-S bond, while pre-adsorbed hydrogen on the catalyst surface quenches the resulting carbon radical.
-
Filtration & Safety: Filter the hot reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with hot ethanol.
-
Safety Causality:Never allow the Raney Nickel filter cake to dry out. Dry Raney Nickel is highly pyrophoric and will spontaneously ignite in the air. Immediately quench the filter cake by submerging it in dilute aqueous HCl or a dedicated waste container.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desulfurized purine core.
Quantitative Data Summary
The following table summarizes the operational metrics and chemical causality of the two primary strategies.
| Parameter | Oxidative Activation + SNAr | Reductive Desulfurization |
| Primary Reagents | m-CPBA (Oxidation) / Amines (SNAr) | Raney Nickel (W-2/W-4) in EtOH |
| Reactive Intermediate | 2,6-Bis(methylsulfonyl)purine | Chemisorbed Nickel-Thiolate Complex |
| Leaving Group | Methanesulfinate (MeSO₂⁻) | Nickel Sulfide (NiS, solid byproduct) |
| Typical Yield | 70% – 90% (over two steps) | 55% – 85% |
| Reaction Time | 2–4 h (Oxidation) + 12 h (SNAr) | 2–6 h (Reflux) |
| Chemoselectivity | High (Tolerates most sugar protecting groups) | Moderate (May reduce alkenes/alkynes) |
| Mechanistic Advantage | Drastically lowers LUMO for rapid nucleophilic attack | Direct C-S to C-H conversion without H₂ gas cylinders |
Sources
how to improve reaction yield in 1H-Purine, 2,6-bis(methylthio)- synthesis
Welcome to the Technical Support Center for Nucleoside & Purine Analog Synthesis. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 1H-Purine, 2,6-bis(methylthio)- (CAS: 1201-58-7).
This intermediate is a critical scaffold in the development of P2Y1 receptor agonists, cytotoxic agents, and (N)-methanocarba-adenosine analogues. Below, we dissect the mechanistic pitfalls of its synthesis, provide troubleshooting FAQs, and outline a self-validating experimental protocol to maximize your reaction yield.
Mechanistic Overview & Failure Points
The synthesis of 1H-Purine, 2,6-bis(methylthio)- is typically approached via one of two pathways: the direct methylation of 2,6-purinedithiol or the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloropurine. Both routes possess distinct thermodynamic and kinetic hurdles.
Mechanistic pathways for 1H-Purine, 2,6-bis(methylthio)- synthesis highlighting failure points.
Quantitative Comparison of Synthetic Routes
To make an informed decision on your synthetic strategy, compare the empirical data of the two primary methodologies below:
| Reaction Parameter | Route A: Dithiol Methylation | Route B: Dichloropurine SNAr |
| Starting Material | 2,6-Purinedithiol | 2,6-Dichloropurine |
| Reagents | Methyl Iodide (MeI), Base | Sodium Thiomethoxide (NaSMe) |
| Temperature | 0 °C to Room Temperature | 90 °C – 110 °C |
| Reaction Time | 2 – 4 hours | 12 – 16 hours |
| Primary Yield Detractor | N7/N9 Over-alkylation | Incomplete C2 substitution |
| Typical Isolated Yield | 40% – 55% | 75% – 85% |
| Scalability | Poor (Complex purification) | Excellent (Precipitation-based) |
Troubleshooting Q&A
Q: Why am I observing a complex mixture of products when methylating 2,6-purinedithiol with methyl iodide (MeI)? A: This is a classic regioselectivity issue caused by the ambident nucleophilicity of the purine ring. While the exocyclic thiolates are highly nucleophilic, the N7 and N9 nitrogens of the imidazole ring are also prone to alkylation, especially under strongly basic conditions (e.g., NaOH). This leads to a statistical mixture of S,S-dimethylated and S,S,N-trimethylated products[1]. Causality & Solution: To suppress N-alkylation, you must attenuate the nucleophilicity of the ring nitrogens. Switch to a milder base like K₂CO₃ and run the reaction at 0 °C to strictly favor kinetically controlled S-alkylation. Alternatively, transition to the SNAr route (Route B), which inherently avoids N-alkylation[2].
Q: When using the 2,6-dichloropurine SNAr route with sodium thiomethoxide (NaSMe), my reaction stalls, yielding predominantly a mono-substituted intermediate. How do I drive it to completion? A: This stalling is caused by the differential electrophilicity of the C6 and C2 positions on the purine ring. The C6 position is flanked by the N1 and N7 nitrogens, making it highly electrophilic; it undergoes SNAr rapidly even at room temperature. However, once the strongly electron-donating methylthio group is installed at C6, the purine ring becomes relatively electron-rich. This deactivates the C2 position, significantly raising the activation energy required for the second substitution[3]. Causality & Solution: To overcome this thermodynamic barrier, you must force the reaction. Increase the temperature to 90–110 °C in a sealed pressure tube and use a large excess of NaSMe (4.0 to 6.0 equivalents)[2].
Q: My isolated 1H-Purine, 2,6-bis(methylthio)- contains oxygenated purine impurities (e.g., hypoxanthine derivatives). What is the source? A: Oxygenated impurities arise from the hydrolysis of the highly reactive 6-chloro intermediate. If your DMF is not strictly anhydrous, or if your NaSMe has absorbed atmospheric moisture (it is highly hygroscopic), water outcompetes the thiomethoxide as a nucleophile at the highly activated C6 position. Causality & Solution: Water acts as a hard nucleophile, attacking the hard electrophilic C6 center. Ensure your DMF is amine-free and stored over molecular sieves. Handle NaSMe exclusively in a glovebox or under a strict argon stream.
Self-Validating Experimental Protocol: SNAr of 2,6-Dichloropurine
Because of its superior regiocontrol and higher overall yield, the SNAr route using 2,6-dichloropurine is the industry standard for synthesizing [3]. Follow this self-validating workflow to ensure success.
Phase 1: Anhydrous Setup
-
Flame-dry a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar.
-
Backfill the tube with Argon (3 cycles).
-
Validation Check: The internal humidity should be negligible. The absence of condensation during cooling confirms a dry environment.
Phase 2: Reagent Charging & Kinetic Monitoring
-
Add 2,6-dichloropurine (1.0 eq, 5.3 mmol) and anhydrous DMF (20 mL) to the tube.
-
Add Sodium Thiomethoxide (NaSMe) (5.0 eq, 26.5 mmol) in one rapid portion under a positive Argon flow.
-
Validation Check: The solution will immediately transition from clear to a pale yellow suspension. An aliquot taken at 15 minutes (at room temperature) and analyzed via LC-MS should show near-complete consumption of the starting material (m/z [M+H]⁺ ~189) and the appearance of the mono-substituted intermediate (m/z [M+H]⁺ ~201).
Phase 3: High-Temperature Substitution
-
Seal the pressure tube tightly and heat the mixture in an oil bath at 100 °C for 12 to 16 hours.
-
Validation Check: The reaction mixture will darken to a deep amber. LC-MS analysis must show the disappearance of the m/z 201 peak and the absolute dominance of the target bis(methylthio) product (m/z [M+H]⁺ ~213). If m/z 201 persists, add 1.0 eq of NaSMe and heat for an additional 2 hours.
Phase 4: Quenching and Isolation
-
Cool the reaction to room temperature. Remove the DMF under reduced pressure (high vacuum, 40 °C water bath) to prevent thermal degradation.
-
Resuspend the crude residue in cold distilled water (30 mL) and carefully neutralize to pH 7.0 using 1N HCl.
-
Validation Check: A dense off-white to pale yellow precipitate will form upon neutralization. Filter the solid under a vacuum and wash generously with cold water to remove residual inorganic salts. Dry under a high vacuum to yield the purified 1H-Purine, 2,6-bis(methylthio)-.
References
-
Adenine Nucleotide Analogues Locked in a Northern Methanocarba Conformation: Enhanced Stability and Potency as P2Y1 Receptor Agonists. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Advances (Royal Society of Chemistry).[Link]
-
Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines. Journal of Organic Chemistry (ACS Publications).[Link]
Sources
Technical Support Center: Regioselectivity in the Alkylation of 1H-Purine, 2,6-bis(methylthio)-
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the alkylation of 1H-Purine, 2,6-bis(methylthio)-. The formation of N7 and N9 regioisomeric byproducts is a common and critical challenge in purine chemistry. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights required to gain precise control over your reactions, ensuring the synthesis of the desired N9-alkylated product.
Alkylation of the purine scaffold is notoriously complex due to the presence of two competing nucleophilic nitrogen atoms in the imidazole ring: N7 and N9.[1][2] The resulting mixture of isomers often complicates purification and reduces the overall yield of the target compound.[1] This guide will walk you through the factors governing this regioselectivity and provide actionable strategies to steer the reaction toward the desired outcome.
Understanding the Core Problem: N7 vs. N9 Nucleophilicity
The purine anion, formed upon deprotonation with a base, is an ambident nucleophile, meaning it has two reactive sites. The outcome of the alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by electronic and steric factors.[3][4]
-
N9-Alkylation (Thermodynamic Product): The N9-substituted purine is generally the more thermodynamically stable isomer. Reactions that allow for equilibrium, such as those run at higher temperatures or for longer durations, often favor this product.
-
N7-Alkylation (Kinetic Product): The N7 position can be the site of initial, faster attack under certain conditions, leading to the kinetically favored product. Theoretical calculations have suggested that in some cases, the N7 atom possesses a more nucleophilic character.[4]
The challenge lies in establishing reaction conditions that overwhelmingly favor the formation of the desired N9 isomer over the N7 byproduct.
Troubleshooting Guide
This section addresses the most common issues encountered during the alkylation of 2,6-disubstituted purines in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of the N7 isomer. How can I improve the N9/N7 ratio?
This is the most frequent challenge. Achieving high N9 selectivity requires careful optimization of several parameters. The goal is often to accelerate the reaction, as faster reactions with reactive alkyl halides tend to favor the N9 isomer.[1]
Causality-Driven Solutions:
-
Base and Solvent System: The choice of base and solvent is critical. They work in concert to modulate the nucleophilicity of the purine anion and the reactivity of the alkylating agent.
-
Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are a standard starting point.[1][2] However, weaker bases like potassium carbonate (K₂CO₃) can also be effective and may be easier to handle.[5][6] Interestingly, studies on other purines have shown that tetrabutylammonium hydroxide ((Bu)₄NOH) can provide excellent regioselectivity for N9-alkylation, even under microwave irradiation.[1]
-
Solvents: Anhydrous DMF is a common choice. Acetonitrile (ACN) is another suitable option. The polarity of the solvent can affect the solvation of the purine anion and influence which nitrogen is more accessible for alkylation.[7]
-
-
Reaction Time and Temperature: While higher temperatures can favor the thermodynamic N9 product, prolonged reaction times can sometimes lead to side reactions. A significant advance in this area is the use of microwave irradiation, which drastically reduces reaction times from hours to minutes and has been shown to improve both yields and N9-regioselectivity.[1]
-
Nature of the Alkylating Agent: The reactivity of the leaving group on the alkylating agent plays a role. The general order of reactivity is R-I > R-Br > R-Cl. Using a more reactive alkyl halide (e.g., an iodide instead of a chloride) can lead to a faster reaction, which often correlates with higher N9 selectivity.[1]
Data-Driven Recommendations:
The following table summarizes conditions reported in the literature for the N-alkylation of various purine systems, providing a starting point for optimization.
| Base | Solvent | Conditions | Outcome on N9/N7 Ratio | Reference |
| K₂CO₃ | DMF | Room Temp, 6-12h | Standard method, often gives mixtures. | [6][8] |
| NaH | DMF | Room Temp | Often improves N9 selectivity over K₂CO₃. | [1][2] |
| (Bu)₄NOH | ACN | 60°C, 30 min (Microwave) | High N9 regioselectivity reported for various purines. | [1] |
| DBU | ACN | 48h | Can result in significant N7 byproduct formation. | [1] |
Optimized Protocol for N9-Alkylation:
This protocol incorporates best practices for maximizing N9 selectivity, leveraging microwave assistance for speed and efficiency.
Step-by-Step Methodology:
-
To a microwave-safe reaction vial, add 1H-Purine, 2,6-bis(methylthio)- (1.0 mmol).
-
Add anhydrous acetonitrile (ACN, 5 mL).
-
Add tetrabutylammonium hydroxide ((Bu)₄NOH, 1.0 M in methanol, 1.1 mmol).
-
Stir the mixture for 5 minutes at room temperature to ensure complete deprotonation.
-
Add the alkyl halide (e.g., methyl iodide, 1.2 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 60-80°C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N9 and N7 isomers.
Q2: I have a product mixture. How can I definitively identify the N7 and N9 isomers and determine the ratio?
Accurate characterization is essential for confirming the success of your optimization efforts. NMR spectroscopy is the most powerful and definitive tool for this purpose.
Characterization Techniques:
-
NMR Spectroscopy:
-
¹³C NMR: This is often the most straightforward initial indicator. A consistent trend shows that the C5 carbon is deshielded (shifted downfield) by 8-12 ppm in the N9 isomer compared to the N7 isomer. Conversely, the C4 carbon is more shielded (shifted upfield) in the N9 isomer .[9]
-
¹H NMR: The chemical shifts of the purine ring protons (H8 in this case, though absent in the starting material, it's a key indicator for other purines) and the protons of the newly attached alkyl group (especially the α-protons) will differ between the two isomers.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for unambiguous assignment if you have access to a spectrometer capable of ¹⁵N detection. It shows correlations between protons and nitrogens over 2-3 bonds. A correlation between the α-protons of your alkyl group and the N9 nitrogen confirms the N9 isomer.[9][10]
-
-
Chromatography (TLC/HPLC): The two isomers generally have different polarities and can often be separated by silica gel chromatography. The N9 isomer is typically less polar than the N7 isomer. This allows for both purification and quantification of the isomer ratio by comparing peak areas in an HPLC chromatogram.
Typical NMR Chemical Shift Differences:
| Nucleus | N9 Isomer Trend | N7 Isomer Trend | Reference |
| C4 | More Shielded (Lower ppm) | More Deshielded (Higher ppm) | [9] |
| C5 | More Deshielded (Higher ppm) | More Shielded (Lower ppm) | [9] |
Workflow for Isomer Identification using HMBC:
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of purine alkylation?
The reaction typically proceeds via an Sₙ2 mechanism. First, a base removes the acidic proton from the imidazole ring (N9-H), generating a purine anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
FAQ 2: Are there strategies to achieve N9-regiospecificity by modifying the purine substrate itself?
Yes. A proven strategy for other purine systems involves introducing a bulky substituent at the C6 position.[2][11] A large group can sterically hinder the N7 position, effectively "shielding" it from the incoming alkylating agent and forcing the reaction to occur exclusively at the more accessible N9 site.[2][12][13] While your substrate is fixed as 2,6-bis(methylthio)purine, this principle is a cornerstone of rational design in purine chemistry.
FAQ 3: Can reaction conditions be tuned to favor the N7 isomer if it were the desired product?
While the N9 isomer is usually the target, conditions can be modified to favor the N7 kinetic product. This often involves using kinetically controlled conditions, such as lower reaction temperatures. Additionally, certain Lewis acids or specific alkylation methods, such as those involving Grignard reagents, have been reported to favor the formation of N7 isomers for some purine derivatives.
References
-
Li, Q., & Ye, X.-S. (2017). 9 Alkylation of purines via light-promoted and metal-free radical relay. Organic & Biomolecular Chemistry, 15(44), 9334–9338. [Link]
-
García-Viñuales, S., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry, 59(1), 136-141. [Link]
-
Campos, J. M., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8743–8749. [Link]
-
Freccero, M., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]
-
Various Authors. (2022). Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). ResearchGate. [Link]
-
Campos, J. M., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8743-8749. [Link]
-
Campos, J. M., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(26), 4644-4654. [Link]
-
Campos, J. M., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. [Link]
-
Perlíková, P., & Hocek, M. (2017). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 82(9), 4746–4757. [Link]
-
Robins, M. J., et al. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
-
Korchowiec, J., & Stachowicz-Kus, A. (2015). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Structural Chemistry, 26, 1263–1272. [Link]
-
Robins, M. J., et al. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
-
Various Authors. (2007). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. Bioorganic & Medicinal Chemistry, 15(6), 2496-2505. [Link]
-
Scheiber, J., et al. (2007). N7-and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 45(3), 215-221. [Link]
-
Various Authors. (2012). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. [Link]
-
Ambrus, G., et al. (2005). Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 236-240. [Link]
-
Xu, J., & Chen, N. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 914. [Link]
-
Reddy, T. S., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate. [Link]
-
Harnden, M. R., & Jarvest, R. L. (1990). Process for the preparation of purine derivatives. European Patent Office. [Link]
-
Various Authors. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(20), 4758. [Link]
-
Perlíková, P., & Hocek, M. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 11. researchgate.net [researchgate.net]
- 12. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
Technical Support Center: Optimizing Suzuki & Liebeskind-Srogl Couplings for 2,6-Bis(methylthio)purine
Welcome to the Technical Support Portal. Coupling functionalized purines is a cornerstone of nucleoside analogue and kinase inhibitor drug development. While standard Suzuki-Miyaura conditions excel for aryl halides, 2,6-bis(methylthio)purine presents a unique challenge: the methylthio (-SMe) group is a poor leaving group for standard palladium oxidative addition. To optimize this, the field relies on the Liebeskind-Srogl cross-coupling —a desulfitative variant of the Suzuki coupling that utilizes a Copper(I) co-catalyst to activate the C-S bond[1].
Below, you will find our comprehensive troubleshooting guide, validated experimental workflows, and FAQs to help you achieve regioselective, high-yielding couplings.
Mechanistic Insights & Experimental Protocol
The Causality of Copper(I) Thiophene-2-carboxylate (CuTC) In standard Suzuki couplings, a base activates the boronic acid. In the Liebeskind-Srogl protocol, conditions remain strictly neutral. CuTC serves a dual purpose: it coordinates to the sulfur atom, polarizing the C-S bond to facilitate Pd(0) oxidative addition, and it acts as the transmetalating agent, transferring the aryl group from the boronic acid to the palladium center[1].
Step-by-Step Methodology: Regioselective C6-Arylation
-
Substrate Protection: Ensure the N9 position of the 2,6-bis(methylthio)purine is protected (e.g., with a benzyl, THP, or Boc group). Causality: Unprotected purine nitrogens will chelate the palladium catalyst, leading to rapid catalyst poisoning[2].
-
Reagent Loading: In an oven-dried Schlenk flask, combine N9-protected 2,6-bis(methylthio)purine (1.0 equiv), arylboronic acid (1.05 equiv for mono-coupling), Pd(PPh3)4 (5 mol%), and CuTC (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) and Cu(I) are highly sensitive to oxidation; O2 leads to rapid boronic acid homocoupling.
-
Solvent Addition: Add anhydrous, degassed THF to achieve a 0.1 M concentration.
-
Reaction Execution: Heat the mixture at 50°C for 12–18 hours. Monitor conversion via LC-MS.
-
Workup: Quench the reaction with a 10% aqueous ammonia solution. Causality: Ammonia forms a highly soluble complex with copper salts, preventing stubborn emulsions during extraction and stripping paramagnetic Cu impurities that would otherwise ruin downstream NMR spectra.
-
Extraction & Purification: Extract with EtOAc, dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.
Standard workflow for Liebeskind-Srogl cross-coupling of 2,6-bis(methylthio)purine.
Condition Optimization Data
The following table summarizes validated conditions for achieving specific coupling outcomes on the 2,6-bis(methylthio)purine scaffold.
| Coupling Target | Boronic Acid | Catalyst System | Co-Catalyst | Solvent | Temp (°C) | Regioselectivity (C6:C2) | Expected Yield |
| C6-Monoarylation | 1.05 equiv | Pd(PPh3)4 (5 mol%) | CuTC (1.5 eq) | THF | 50 | >95:5 | 75-85% |
| C6-Monoarylation (Optimized) | 1.05 equiv | Pd2(dba)3 / SPhos | CuTC (1.5 eq) | THF | 40 | >98:2 | 80-90% |
| C2,C6-Diarylation | 2.50 equiv | Pd(PPh3)4 (10 mol%) | CuTC (3.0 eq) | Dioxane | 80 | N/A (Bis) | 60-70% |
| Control (No Cu) | 1.05 equiv | Pd(PPh3)4 (5 mol%) + K2CO3 | None | DMF / H2O | 80 | N/A | <10% (Stalled) |
Troubleshooting Guide
Issue: The reaction stalled at 30% conversion. Adding more Pd catalyst didn't help. Diagnosis & Solution: The issue is likely CuTC degradation, not the Pd catalyst. CuTC is highly hygroscopic and oxygen-sensitive. If your CuTC has turned from a pale green/brown to a dark, clumpy brown or black, it has oxidized to Cu(II), which cannot mediate transmetalation[1]. Always store CuTC in a glovebox and use fresh batches for critical optimizations.
Issue: Loss of regioselectivity. I am getting a mixture of C6-monoaryl, C2-monoaryl, and C2,C6-diaryl products. Diagnosis & Solution: The C6 position of the purine ring is significantly more electron-deficient than the C2 position, making it kinetically favored for oxidative addition[3]. To maximize C6 selectivity:
-
Strictly limit the arylboronic acid to 1.0 - 1.05 equivalents.
-
Lower the reaction temperature to 40–50°C. Higher temperatures (80°C+) provide enough thermal energy to overcome the activation barrier for the C2 position, leading to over-coupling.
Regioselective coupling pathway of 2,6-bis(methylthio)purine highlighting temperature dependence.
Issue: Massive amounts of biphenyl (homocoupled boronic acid) and very little product. Diagnosis & Solution: Homocoupling is driven by the presence of oxygen and excess copper. Ensure rigorous degassing (freeze-pump-thaw is superior to simple bubbling). Additionally, you can employ a syringe pump to slowly add the boronic acid over 2 hours, keeping its steady-state concentration low to favor cross-coupling over homocoupling.
Frequently Asked Questions (FAQs)
Q: Can I use standard Suzuki basic conditions (e.g., K2CO3, Pd(dppf)Cl2) without copper to couple the methylthio group? A: It is highly inefficient. While standard Suzuki conditions work excellently for 2,6-dichloropurines[4], methylthio groups are notoriously poor leaving groups under basic conditions without a thiophilic metal. You will likely observe <10% yield and mostly recovered starting material. The Liebeskind-Srogl modification (neutral conditions + CuTC) is strictly required for optimal C-S bond activation[2].
Q: Does the choice of N9 protecting group affect the coupling efficiency? A: Yes. Bulky protecting groups (like trityl) can sterically hinder the purine ring. Benzyl (Bn) or Tetrahydropyranyl (THP) groups are optimal as they provide sufficient electron donation to stabilize the purine ring without causing severe steric clash during the Pd oxidative addition step[2].
Q: My product streaks heavily on the TLC plate and my NMR is broadened. What is happening? A: This is a classic symptom of residual copper coordinating to the purine nitrogens. Purines are excellent bidentate ligands. To resolve this, wash your organic layer with a saturated solution of EDTA or 10% NH4OH during workup to strip the copper from the purine scaffold.
References
-
Title: A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations Source: Organic Letters URL: [Link]
-
Title: Direct C–H sulfenylation of purines and deazapurines Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues Source: Journal of the American Chemical Society URL: [Link]
Sources
preparative HPLC purification methods for 1H-Purine, 2,6-bis(methylthio)-
Title: Technical Support Center: Preparative HPLC Purification of 1H-Purine, 2,6-bis(methylthio)-
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges associated with 1H-Purine, 2,6-bis(methylthio)- (CAS: 1201-58-7). This purine derivative, characterized by its two hydrophobic methylthio groups at the C2 and C6 positions, is a critical scaffold in the synthesis of nucleoside analogs and P2Y receptor ligands[1].
While the native purine ring is highly polar, the bis-methylthio substitution significantly alters its physicochemical profile, increasing hydrophobicity and altering its solubility and retention behavior on reversed-phase media[2]. This guide provides a self-validating methodology, quantitative data tables, and a specialized Q&A troubleshooting section to ensure high-yield, high-purity isolation of this compound and its downstream derivatives[3].
Section 1: Physicochemical Profiling & Chromatographic Strategy
Before initiating any preparative workflow, it is critical to understand the causality behind solvent and column selection. The basic nitrogens in the purine ring interact strongly with residual silanols on silica-based columns, necessitating specific mobile phase modifiers to prevent peak tailing[2]. Furthermore, the methylthio groups dictate a strong reliance on aprotic solvents for optimal solubility.
Table 1: Physicochemical & Chromatographic Parameters for 2,6-bis(methylthio)purine
| Parameter | Value / Recommendation | Mechanistic Rationale |
| Molecular Weight | 212.29 g/mol | Determines baseline mass-to-charge (m/z) for LC-MS tracking. |
| LogP (Estimated) | ~1.5 - 2.0 | Moderate hydrophobicity requires reversed-phase (C18) chromatography rather than normal-phase silica[2]. |
| Optimal Solvents | DMSO, DMF, Methanol | The crystalline lattice of the bis-methylthio scaffold resists purely aqueous dissolution. DMSO acts as an ideal injection diluent. |
| Stationary Phase | End-capped C18 (5-10 µm) | End-capping minimizes secondary interactions between the purine nitrogens and free silanols, ensuring sharp peak shapes. |
| Mobile Phase A | H₂O + 0.1% TFA or Formic Acid | Acidic modifiers protonate the purine ring (reducing silanol interactions) and keep peaks sharp during elution[2]. |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol | MeCN provides sharper peaks (aprotic), while Methanol (protic) offers alternative selectivity for resolving closely related isomers[4]. |
| Detection Wavelength | 260 nm - 300 nm | The extended conjugated system of the purine ring exhibits a strong UV absorbance maximum in this range[1]. |
Section 2: Self-Validating Preparative HPLC Methodology
A robust preparative method must be a self-validating system—meaning the analytical scouting directly predicts the preparative outcome, and post-run analysis confirms the integrity of the collected fractions before pooling[5].
Step-by-Step Protocol: Scale-Up and Purification
Step 1: Sample Preparation & Solubilization
-
Weigh the crude 2,6-bis(methylthio)purine mixture.
-
Dissolve in a minimum volume of HPLC-grade DMSO (e.g., 50-100 mg/mL). Causality: DMSO prevents premature precipitation of the hydrophobic methylthio derivative upon injection into an aqueous mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the prep column frit.
Step 2: Analytical Scouting (The Validation Anchor)
-
Column: Analytical C18 (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 20 minutes (A = 0.1% TFA in H₂O, B = 0.1% TFA in MeCN).
-
Validation Check: Ensure the target peak resolves from impurities with a resolution factor (Rs) > 1.5. Note the exact %B at which the target compound elutes.
Step 3: Linear Scale-Up Calculation
-
Transfer the method to a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).
-
Calculate the preparative flow rate using the scale-up factor (Ratio of squared radii): Flowprep=Flowanalytic×(rprep/ranalytic)2 . For a 21.2 mm column, this translates to ~21 mL/min[6].
-
Adjust the injection volume proportionally to maintain the same column loading capacity.
Step 4: Preparative Execution & Focused Gradient
-
Design a "focused gradient" based on the analytical elution point. If the compound elutes at 40% B, run a shallow gradient from 30% B to 50% B over 15 minutes. Causality: Shallow gradients maximize the separation of closely eluting impurities (like unreacted starting materials or regioisomers)[4].
-
Set the fraction collector to trigger via UV absorbance at 280 nm (threshold > 50 mAU).
Step 5: Post-Run Purity Validation & Recovery
-
Re-inject a 5 µL aliquot of the main collected fraction onto the analytical HPLC system.
-
Self-Validation Check: Only pool fractions demonstrating >95% purity.
-
Remove the organic modifier (MeCN) via rotary evaporation at 35°C, then lyophilize the remaining aqueous solution to yield the pure solid[2].
Section 3: Workflow Visualization
Preparative HPLC workflow for 2,6-bis(methylthio)purine purification.
Section 4: Troubleshooting & FAQs
Q1: Upon injecting my crude 2,6-bis(methylthio)purine sample, the system pressure spikes, and the peak shape is severely distorted. What is happening? A: This is a classic case of "solvent crash." Because the bis-methylthio derivative is highly hydrophobic, it requires a strong solvent like DMSO for dissolution. If you inject a large volume of DMSO into a highly aqueous initial mobile phase (e.g., 5% B), the compound rapidly precipitates at the column head, causing pressure spikes and distorted, split peaks. Solution: Dilute your DMSO sample plug with the starting mobile phase until it is slightly cloudy, then add just enough DMSO back to clarify it. Alternatively, initiate your preparative gradient at a higher organic composition (e.g., 20% B) to maintain solubility upon injection.
Q2: I am synthesizing nucleoside analogs via the Vorbrüggen glycosylation method, and I cannot resolve the N7 and N9 regioisomers of the 2,6-bis(methylthio)purine derivative. How can I separate them? A: Glycosylation of 2,6-bis(methylthio)purine frequently yields a mixture of N7-β and N9-β isomers[3]. Because these isomers have nearly identical molecular weights and similar polarities, standard gradients often fail to resolve them. Solution: You must alter the chromatographic selectivity ( α ). Transition from Acetonitrile (polar-aprotic) to Methanol (polar-protic) as your strong solvent. Methanol engages in hydrogen bonding with the exposed nitrogens on the purine ring differently for the N7 vs. N9 isomers, often forcing them to separate[4]. Combine this solvent switch with a very shallow focused gradient (e.g., 0.5% B increase per minute) across their specific elution window.
Q3: The purine peak exhibits severe tailing, which is contaminating the closely eluting impurity fractions. How do I correct this? A: Peak tailing in purine derivatives is almost exclusively caused by secondary ion-exchange interactions. The basic nitrogen atoms in the purine ring interact with unreacted, acidic silanol groups (-Si-OH) on the silica support of the C18 column[2]. Solution: Ensure your mobile phase contains an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The low pH (pH ~2) protonates the purine nitrogens and suppresses the ionization of the silanols, effectively shutting down the secondary interactions and resulting in sharp, symmetrical peaks[2]. Note that TFA is volatile and will be safely removed during the final lyophilization step.
Q4: Can I use an amine or normal-phase column instead of C18 for this compound? A: While native purines with non-polar substituents can sometimes be purified on silica using hexane/ethyl acetate, the 2,6-bis(methylthio) substitution often creates a polarity profile that is difficult to elute cleanly on standard normal phase. However, amine-functionalized columns operated in aqueous normal phase (HILIC mode) can provide orthogonal selectivity and are highly effective for resolving difficult purine derivatives without relying on chlorinated solvents[2].
Sources
- 1. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labcompare.com [labcompare.com]
- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 6. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
troubleshooting signal overlap in 1H-Purine, 2,6-bis(methylthio)- NMR spectra
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific but common challenge in heterocyclic NMR spectroscopy: resolving signal overlap and line broadening in the ¹H NMR spectra of 2,6-bis(methylthio)purine (1H-Purine, 2,6-bis(methylthio)-).
This guide bypasses generic advice to focus on the quantum-mechanical and thermodynamic realities of purine systems, providing you with self-validating protocols to achieve publication-quality spectra.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why do the two methylthio (-SCH₃) groups appear as a single integrated 6H peak or a broad, unresolved hump at room temperature? A: This is caused by a combination of accidental isochrony and dynamic exchange. The purine ring undergoes rapid prototropic tautomerism between the N7-H and N9-H forms[1]. Because the two methylthio groups at C2 and C6 are structurally similar, the rapid shifting of the proton between N7 and N9 continuously alters the electronic environment of the pyrimidine and imidazole rings. If the exchange rate ( kex ) is comparable to the NMR timescale, the signals broaden. If the solvent environment fails to differentiate the electron density at C2 vs. C6, the signals experience accidental isochrony and overlap entirely[2].
Q2: How does the choice of deuterated solvent dictate the tautomeric population and signal resolution? A: Solvents fundamentally alter the thermodynamic stability of purine tautomers. In non-polar solvents like CDCl₃, the N9-H tautomer heavily dominates due to stabilizing intramolecular interactions between the N9-H group and the lone pair of the N3 atom[1]. In this locked state, you may see sharp but overlapping singlets. Conversely, in polar, hydrogen-bonding solvents like DMSO-d₆, the energy gap between the N7-H and N9-H tautomers narrows, increasing the N7-H population to ~15-30%[3][4]. While this mixed population can initially cause broadening, the differential solvation of DMSO often induces an Aromatic Solvent-Induced Shift (ASIS) that pulls the C2 and C6 methylthio signals apart.
Q3: Should I use heating or cooling to resolve tautomeric line broadening? A: It depends on your analytical goal.
-
Heating (Fast Exchange Limit): Elevating the temperature (e.g., to 353 K) increases the tautomeric exchange rate so that kex≫Δν (the difference in resonance frequencies). This averages the environments, yielding sharp, time-averaged singlets for the -SCH₃ groups.
-
Cooling (Slow Exchange Limit): Cooling the sample (e.g., to 213 K) slows the exchange rate ( kex≪Δν ), "freezing" the molecules into distinct N7-H and N9-H populations. This will yield two sets of signals for the entire molecule, allowing for direct determination of the tautomeric ratio[5].
Diagnostic Data: Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shift behavior of 2,6-bis(methylthio)purine under various conditions to help you validate your spectral data.
| Proton Environment | CDCl₃ (298 K) | DMSO-d₆ (298 K) | DMSO-d₆ (353 K - Heated) | Diagnostic Notes |
| C8-H (Purine Ring) | ~8.07 ppm (s, 1H)[6] | ~8.30 ppm (br s, 1H) | ~8.35 ppm (sharp s, 1H) | Broadens at RT in DMSO due to N7/N9 exchange. |
| C6-SCH₃ | ~2.75 ppm (s, 3H) | ~2.65 ppm (br s, 3H) | ~2.68 ppm (sharp s, 3H) | Downfield relative to C2 due to proximity to N7/N1. |
| C2-SCH₃ | ~2.70 ppm (s, 3H) | ~2.55 ppm (br s, 3H) | ~2.58 ppm (sharp s, 3H) | Often overlaps with C6 in CDCl₃; separates in DMSO. |
| N-H (Exchangeable) | ~10.5 ppm (br s, 1H) | ~13.2 ppm (br s, 1H) | Not visible (exchanges) | Disappears upon addition of D₂O. |
Experimental Protocols
To definitively resolve signal overlap, implement one of the following self-validating workflows.
Protocol A: Variable Temperature (VT) NMR for Coalescence
This protocol is designed to push the tautomeric equilibrium into the fast-exchange limit, yielding sharp, quantifiable peaks.
-
Sample Preparation: Dissolve 15–20 mg of 2,6-bis(methylthio)purine in 0.6 mL of anhydrous DMSO-d₆. Filter through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates.
-
Baseline Acquisition: Insert the sample into the spectrometer. Tune and match the probe, lock, and shim (Z1, Z2, Z3). Acquire a standard 1D ¹H NMR spectrum at 298 K.
-
Thermal Equilibration: Increase the probe temperature to 333 K. Wait exactly 10 minutes for thermal equilibration.
-
Re-optimization (Critical): Heating alters the solvent's dielectric constant and physical volume. You must re-shim the Z1 and Z2 gradients and re-tune the probe to maintain a Lorentzian line shape.
-
Acquisition & Iteration: Acquire the spectrum. If the methylthio signals remain broad, increase the temperature to 353 K, equilibrate, re-shim, and acquire again. The signals will resolve into two sharp, distinct 3H singlets.
Protocol B: Solvent Titration (ASIS Method)
If VT NMR is unavailable or thermally degrades your sample, use solvent titration to break accidental isochrony.
-
Initial State: Prepare your sample in 0.5 mL of CDCl₃. If the C2 and C6 methylthio groups overlap into a single 6H peak, proceed to step 2.
-
Titration: Add Benzene-d₆ or Acetone-d₆ in 50 µL increments directly to the NMR tube.
-
Mixing & Acquisition: Invert the tube 5 times to ensure homogeneity. Re-lock and re-shim the spectrometer, then acquire a 1D ¹H spectrum.
-
Validation: Monitor the chemical shift difference ( Δδ ). The differential magnetic anisotropy of the added solvent will preferentially shield one methylthio group over the other, splitting the 6H singlet into two distinct 3H singlets.
Diagnostic Workflow Diagram
The following logical tree illustrates the decision-making process for troubleshooting purine NMR spectra.
Caption: Troubleshooting workflow for resolving ¹H NMR signal overlap in 2,6-bis(methylthio)purine.
References
- Benchchem. "1H-Purine, 2,6-bis(methylthio)- | 1201-58-7". Benchchem.
- W Zhang, Y Cao, P Wang. "Novel nucleosides as potent influenza viral inhibitors". ResearchGate.
- Marek, R., et al. "Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy". Tetrahedron Letters (2004).
- ACS Publications. "(15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations". The Journal of Organic Chemistry.
- NIH. "Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM)". PMC.
- MDPI. "Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group". MDPI.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Optimization for 1H-Purine, 2,6-bis(methylthio)- Manufacturing
Welcome to the technical support center for the manufacturing of 1H-Purine, 2,6-bis(methylthio)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this important purine derivative. Our goal is to equip you with the necessary knowledge to confidently navigate the complexities of your experiments and achieve optimal results.
Introduction to the Synthesis of 1H-Purine, 2,6-bis(methylthio)-
1H-Purine, 2,6-bis(methylthio)- is a key intermediate in the synthesis of various biologically active compounds. The most common and industrially viable route to this molecule is through the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropurine with sodium methanethiolate. This reaction is generally efficient, but challenges can arise during scale-up, including managing reaction exotherms, controlling impurity formation, and ensuring product purity. This guide will provide a comprehensive overview of the synthesis, with a focus on practical aspects and troubleshooting.
Experimental Protocol: Synthesis of 1H-Purine, 2,6-bis(methylthio)-
This protocol provides a detailed, step-by-step methodology for the synthesis of 1H-Purine, 2,6-bis(methylthio)-.
Reaction Scheme:
Caption: Synthesis of 1H-Purine, 2,6-bis(methylthio)-.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2,6-Dichloropurine | 5451-40-1 | 189.00 | 1.0 |
| Sodium Methanethiolate | 5188-07-8 | 70.09 | 2.2 - 2.5 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Brine | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2,6-dichloropurine (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the 2,6-dichloropurine. A typical concentration is 5-10 mL of DMF per gram of 2,6-dichloropurine.
-
Reagent Addition: Carefully add sodium methanethiolate (2.2-2.5 eq.) portion-wise to the stirred solution at room temperature. The addition may be exothermic, and a cooling bath (ice-water) should be readily available to maintain the temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 1H-Purine, 2,6-bis(methylthio)- as a white to off-white solid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1H-Purine, 2,6-bis(methylthio)-.
Caption: Troubleshooting Decision Tree.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC or HPLC. If starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature (e.g., to 70°C). However, be cautious as higher temperatures can also lead to increased side product formation.
-
-
Reagent Quality and Stoichiometry:
-
Cause: The quality of the starting materials is crucial. 2,6-Dichloropurine can degrade over time, and sodium methanethiolate is hygroscopic and can decompose if not handled properly. An incorrect stoichiometry can also lead to low conversion.
-
Solution: Ensure you are using high-purity 2,6-dichloropurine. Use fresh, anhydrous sodium methanethiolate and handle it under an inert atmosphere. Accurately weigh your reagents to ensure the correct molar ratios.
-
-
Side Reactions:
-
Cause: Several side reactions can occur, consuming your starting material and reducing the yield of the desired product. A common side product is the monosubstituted 2-chloro-6-(methylthio)purine.
-
Solution: Ensure you are using a slight excess of sodium methanethiolate (2.2-2.5 equivalents) to drive the reaction to the disubstituted product. Controlling the reaction temperature is also critical to minimize the formation of other byproducts.
-
Q2: I am observing significant impurities in my final product. What are these impurities and how can I remove them?
A2: The most common impurities in this synthesis are:
-
2-Chloro-6-(methylthio)purine: This is the product of monosubstitution.
-
Identification: This impurity will have a different retention time in HPLC and a distinct spot on a TLC plate compared to the desired product and the starting material. Its mass will be lower than the disubstituted product.
-
Removal: Careful recrystallization can often separate the mono- and disubstituted products. If recrystallization is ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for purification.
-
-
Over-alkylation Products: While less common, it is possible to get methylation on one of the nitrogen atoms of the purine ring.
-
Identification: These impurities can be identified by LC-MS, as they will have a higher mass than the desired product. 1H NMR spectroscopy can also be used to identify the presence of an N-methyl group.
-
Removal: These byproducts are often more challenging to remove. Column chromatography is the most effective method.
-
-
Unreacted 2,6-Dichloropurine:
-
Identification: Easily identified by TLC or HPLC by comparing with a standard of the starting material.
-
Removal: This is typically removed during the workup and purification steps. A thorough wash of the crude product with water and subsequent recrystallization should remove any unreacted starting material.
-
Q3: I am having trouble with the workup and isolation of my product. What can I do?
A3: Workup and isolation issues can often be resolved with minor adjustments to the procedure:
-
Product Oiling Out:
-
Cause: The product may not precipitate as a solid when the reaction mixture is poured into water, but instead forms an oil.
-
Solution: Try adding the reaction mixture to the ice-water very slowly with vigorous stirring. You can also try adding a co-solvent like ethanol to the water to induce precipitation.
-
-
Difficult Filtration:
-
Cause: The precipitated product may be very fine, leading to slow filtration.
-
Solution: Allowing the precipitate to age in the cold water for a longer period can sometimes lead to larger particle sizes. Using a wider filter funnel and applying a gentle vacuum can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Dimethylformamide (DMF) and ethanol are commonly used solvents for this reaction. DMF is often preferred due to its excellent solvating power for both the purine starting material and the thiolate salt. However, its high boiling point can make it difficult to remove. Ethanol is a greener alternative and can also give good results, although the reaction may require a slightly longer time or higher temperature.
Q2: Can I use a different base instead of sodium methanethiolate?
A2: While sodium methanethiolate is the most direct reagent, you can also generate the thiolate in situ by reacting methanethiol with a base like sodium hydroxide or sodium ethoxide. However, this adds an extra step and requires careful handling of the highly volatile and odorous methanethiol.
Q3: What are the key safety precautions I should take when running this reaction?
A3: Both 2,6-dichloropurine and sodium methanethiolate are hazardous chemicals and should be handled with care.
-
2,6-Dichloropurine: Is a toxic and irritant substance. Avoid inhalation and contact with skin and eyes.[1]
-
Sodium Methanethiolate: Is a flammable solid and is corrosive. It is also highly odorous. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]
-
Reaction Exotherm: The reaction can be exothermic, especially on a larger scale. Ensure you have adequate cooling available and add the sodium methanethiolate portion-wise.
Q4: What are the best analytical methods for monitoring the reaction and assessing product purity?
A4:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and is the preferred method for determining the purity of the final product. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is a good starting point.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the masses of the product and any impurities, which can help in their identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any structural isomers or byproducts.
Scale-Up Considerations
Scaling up the synthesis of 1H-Purine, 2,6-bis(methylthio)- from the lab to a pilot or industrial scale requires careful consideration of several factors:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. teledynelabs.com [teledynelabs.com]
- 3. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purine Scaffolds: 2,6-Dichloropurine vs. 1H-Purine, 2,6-bis(methylthio)- in Substitution Reactions
Purine scaffolds are foundational to the development of nucleoside analogues, kinase inhibitors, and antiviral therapeutics. When designing a synthetic route, the choice of the starting purine derivative dictates the reaction conditions, regioselectivity, and orthogonal protection strategies available to the chemist. This guide provides an in-depth mechanistic and practical comparison between two highly utilized building blocks: 2,6-dichloropurine and 1H-purine, 2,6-bis(methylthio)- .
Mechanistic Profiling & Causality
The fundamental difference between these two scaffolds lies in their electronic distribution, which directly governs their behavior in Nucleophilic Aromatic Substitution (SNAr) reactions.
2,6-Dichloropurine: The SNAr Powerhouse
2,6-Dichloropurine is a highly electron-deficient heterocycle. The chlorine atoms exert a strong inductive electron-withdrawing effect (-I), leaving the purine ring highly susceptible to nucleophilic attack.
-
Regioselectivity Causality: The C6 position is significantly more electrophilic than C2 because it is flanked by the N1 and N7 atoms (and influenced by N3). When a nucleophile attacks C6, the resulting anionic intermediate (Meisenheimer complex) is heavily stabilized by these electronegative nitrogens.
-
Sequential Reactivity: Once substitution occurs at C6 (e.g., with an amine), the newly introduced group donates electron density into the ring via resonance (+R effect). This drastically reduces the overall electrophilicity of the purine core, meaning the remaining C2-chloride requires significantly higher activation energy (e.g., temperatures up to 150 °C) to undergo a subsequent SNAr[1].
1H-Purine, 2,6-bis(methylthio)-: The Orthogonal Alternative
In contrast, the methylthio (-SMe) groups in 2,6-bis(methylthio)purine donate electron density into the purine ring via pπ-pπ resonance. This resonance stabilization counteracts the electron-withdrawing nature of the heterocycle, making direct SNAr sluggish and often impractical under mild conditions.
-
Activation Strategy: To unlock its reactivity, the sulfide must be oxidized to a sulfone (-SO2Me) or sulfoxide (-SOMe). Oxidation eliminates the resonance donation and introduces a powerful electron-withdrawing group via both induction and resonance. The resulting methylsulfonyl group is an exceptional leaving group, often allowing for SNAr under milder conditions than the corresponding chlorides[1].
Visualizing the Reaction Pathways
Regioselective sequential SNAr pathway for 2,6-dichloropurine highlighting thermal activation.
Activation-substitution workflow for 2,6-bis(methylthio)purine via sulfone intermediates.
Quantitative Data & Performance Comparison
| Property | 2,6-Dichloropurine | 1H-Purine, 2,6-bis(methylthio)- |
| Primary Leaving Group | Chloride (-Cl) | Methylthio (-SMe) → Methylsulfonyl (-SO2Me) |
| Direct SNAr Reactivity | High (C6 reacts at RT) | Low (Requires oxidative activation) |
| C6 vs C2 Regioselectivity | Excellent (Kinetic differentiation) | Moderate to High (Post-oxidation) |
| Glycosylation Isomers (Na salt) | Typically 9- β and 9- α (halogenated)[2] | Typically 9- β and 7- β [2] |
| Orthogonal Deprotection | Limited (Differentiated purely by kinetics) | High (Thioethers are stable to basic/nucleophilic conditions until oxidized) |
| Typical C2 Substitution Temp | 120 °C – 150 °C[1] | 25 °C – 80 °C (Using the bis-sulfone) |
Self-Validating Experimental Protocols
Protocol A: Regioselective Sequential Amination of 2,6-Dichloropurine
This protocol leverages the inherent electronic disparity between the C6 and C2 positions.
Step 1: C6-Amination (Kinetic Control)
-
Dissolve 2,6-dichloropurine (1.0 eq) in a polar protic solvent (e.g., n-BuOH) or THF.
-
Add the primary amine (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir at room temperature to 60 °C for 2–4 hours.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~189 for [M+H]+) disappears, replaced by the mono-substituted intermediate. The strict stoichiometric control prevents over-substitution.
Step 2: C2-Amination (Thermodynamic/Forcing Conditions)
-
Isolate the 2-chloro-6-aminopurine intermediate.
-
Dissolve in a high-boiling solvent (e.g., NMP or n-BuOH).
-
Add an excess of the second amine (3.0–5.0 eq).
-
Heat the mixture to 120–150 °C (microwave irradiation is highly recommended) for 12–24 hours[1].
-
Validation Checkpoint: Monitor via TLC/LC-MS. The elevated temperature is mandatory to overcome the +R deactivation caused by the C6-amino group.
Protocol B: Oxidation-Activation of 1H-Purine, 2,6-bis(methylthio)-
This protocol utilizes orthogonal activation, allowing the purine to remain inert during earlier synthetic steps (e.g., complex alkylations) before being "switched on" for SNAr.
Step 1: Sulfone Generation
-
Dissolve 2,6-bis(methylthio)purine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and slowly add m-chloroperoxybenzoic acid (m-CPBA, 4.5 eq)[1].
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Monitor via LC-MS. The mass will shift by +64 Da (addition of 4 oxygen atoms) confirming the formation of the bis(methylsulfonyl)purine.
Step 2: Nucleophilic Substitution
-
Quench the oxidation with saturated aqueous Na2S2O3, extract, and dry the organic layer to isolate the bis-sulfone.
-
Dissolve the intermediate in THF. Add the desired nucleophile (e.g., an amine or alkoxide, 1.1 eq) at room temperature.
-
Validation Checkpoint: The substitution of the C6-sulfone occurs rapidly at room temperature. The displaced methylsulfinate anion is water-soluble, making aqueous workup exceptionally clean.
Glycosylation & Alkylation Dynamics
The choice between these two scaffolds dramatically impacts the regiochemical outcome of N-alkylation and glycosylation:
-
N7 vs. N9 Selectivity in Halogenated Purines: Traditional Vorbrüggen glycosylation or direct alkylation of 2,6-dichloropurine often yields the thermodynamically favored N9-isomer. However, recent methodologies have demonstrated that the use of specific Lewis acids, such as TiCl4, can reverse this selectivity to exclusively yield the N7-isomer, providing a critical pathway for synthesizing N7-nucleosides[3]. Direct tert-alkylation under kinetic control also shows distinct regioselectivity profiles depending on the specific C6 substituent[4].
-
Isomer Distribution in Thio-Purines: When utilizing the sodium salt glycosylation method, the steric and electronic bulk of the substituents heavily influences the transition state. While 2,6-dibromopurine typically yields 9- β and 9- α isomers, 2,6-bis(methylthio)purine yields a distinct mixture of 9- β and 7- β isomers[2]. This highlights the necessity of matching the purine scaffold to the desired stereochemical and regiochemical target.
Sources
LC-MS validation methods for 1H-Purine, 2,6-bis(methylthio)- purity analysis
Benchmarking 1H-Purine, 2,6-bis(methylthio)-: A Comparative Guide to Purine Scaffolds in Nucleoside Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselectivity, Reaction Kinetics, and Protocol Optimization in Glycosylation
The synthesis of biologically active nucleoside analogs—ranging from antiviral agents to cytokinin metabolites—relies heavily on the strategic selection of purine scaffolds[1]. While mono- and di-halogenated purines have historically dominated the landscape, 1H-Purine, 2,6-bis(methylthio)- (CAS: 1201-58-7) has emerged as a kinetically superior scaffold for highly stereoselective glycosylation[2][3].
This guide objectively benchmarks 2,6-bis(methylthio)purine against traditional halogenated alternatives, such as 2,6-dichloropurine and 2,6-dibromopurine, providing mechanistic insights and self-validating experimental protocols to optimize your nucleoside discovery pipelines.
Mechanistic Profiling: The Causality of Scaffold Selection
The primary challenge in purine nucleoside synthesis is controlling the regioselectivity (N9 vs. N7) and stereoselectivity ( β vs. α anomers) during glycosylation. The choice of substituents at the C2 and C6 positions profoundly impacts the nucleophilicity of the purine nitrogen atoms and the overall reaction kinetics[2].
Kinetic Superiority and Anomerization Control
Recent kinetic studies in boronic acid-catalyzed regio- and stereoselective N-glycosylations demonstrate that 2,6-bis(methylthio)purine exhibits the fastest glycosylation rates among 2,6-disubstituted purines[3].
The Causality: Why does this matter? In standard sodium salt glycosylation using α -halogenated sugars (e.g., 1-chloro-3,5-di-p-toluyl- α -D-erythro-pentofuranose), the reaction proceeds via an S N 2-like inversion to yield the desired β -nucleoside. However, if the purine nucleophile is sterically hindered or electronically deactivated (as seen with the bulky, electron-withdrawing bromine atoms in 2,6-dibromopurine), the reaction slows down. This kinetic delay allows the α -chlorosugar to spontaneously anomerize into the β -chlorosugar in solution. Subsequent coupling with the β -sugar yields the undesired 9- α isomer [2].
Because 2,6-bis(methylthio)purine reacts so rapidly, it effectively "traps" the α -sugar before anomerization can occur, strictly yielding β -isomers (9- β and 7- β ) and completely suppressing 9- α formation[2].
Comparative Performance Data
The following table summarizes the experimental isomer distributions during the sodium salt glycosylation of various purine scaffolds with 1-chloro-3,5-di-p-toluyl- α -D-erythro-pentofuranose in acetonitrile[2][3].
| Purine Scaffold | Relative Glycosylation Rate | Major Isomer | Minor Isomer(s) | 9- α Anomer Formation | Downstream Utility |
| 2,6-bis(methylthio)purine | Fastest | 9- β | 7- β | None | Excellent for S N Ar with amines/thiols |
| 6-chloropurine | Moderate | 9- β | 7- β | None | Standard precursor for N6-substituted analogs |
| 2,6-dichloropurine | Moderate | 9- β | 7- β , 9- α | Trace | Prone to mixed regioselectivity |
| 2,6-dibromopurine | Slower | 9- β | 9- α , 7- β | Significant | High steric hindrance induces sugar anomerization |
Pathway Visualization: Glycosylation Divergence
The diagram below illustrates the kinetic divergence between 2,6-bis(methylthio)purine and 2,6-dibromopurine, highlighting how reaction speed dictates stereochemical outcomes.
Caption: Kinetic divergence in purine glycosylation: Fast trapping prevents α -isomer formation.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols leverage the kinetic advantages of 1H-Purine, 2,6-bis(methylthio)- to synthesize 2-substituted deoxyadenosine derivatives[2].
Protocol A: Sodium Salt Glycosylation of 2,6-bis(methylthio)purine
Objective: Stereoselective synthesis of the protected 9- β nucleoside.
-
Deprotonation: Suspend 10 mmol of 2,6-bis(methylthio)purine in 50 mL of anhydrous acetonitrile under an argon atmosphere. Add 11 mmol of sodium hydride (NaH, 60% dispersion in mineral oil) in small portions at 0°C.
-
Causality Check: The evolution of H2 gas validates the formation of the highly nucleophilic purine sodium salt. Stir for 30 minutes until the solution becomes clear.
-
-
Coupling: Add 10.5 mmol of 1-chloro-3,5-di-p-toluyl- α -D-erythro-pentofuranose (dissolved in 20 mL anhydrous acetonitrile) dropwise to the reaction mixture at room temperature.
-
Causality Check: The rapid reaction rate of the bis(methylthio) scaffold prevents sugar anomerization.
-
-
Quenching & Extraction: After 2 hours of stirring, quench the reaction with a few drops of glacial acetic acid. Evaporate the solvent under reduced pressure, resuspend in dichloromethane (DCM), and wash with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient). The 9- β isomer elutes first, followed by the minor 7- β isomer.
Protocol B: Downstream Amination (Nucleophilic Aromatic Substitution)
Objective: Conversion of the 9- β intermediate to 2-methylthio-deoxyadenosine.
-
Amination: Transfer 5 mmol of the purified 9- β 2,6-bis(methylthio) nucleoside into a high-pressure reaction vessel. Add 30 mL of saturated methanolic ammonia.
-
Heating: Seal the vessel and heat to 100°C for 16 hours.
-
Causality Check: The C6 methylthio group is significantly more susceptible to nucleophilic attack by ammonia than the C2 position due to the electron-withdrawing nature of the adjacent N1 and N7 atoms, ensuring regioselective amination at C6. Furthermore, the methanolic ammonia simultaneously cleaves the p-toluyl protecting groups from the sugar moiety.
-
-
Isolation: Cool the vessel to room temperature, carefully vent the pressure, and evaporate the solvent. Recrystallize the crude product from ethanol to yield pure 2-methylthio-deoxyadenosine.
Conclusion
When benchmarking purine scaffolds for nucleoside synthesis, 1H-Purine, 2,6-bis(methylthio)- offers distinct kinetic advantages over traditional halogenated purines like 2,6-dibromopurine. By accelerating the glycosylation step, it effectively outpaces sugar anomerization, eliminating the formation of undesired 9- α isomers and streamlining the purification of the target 9- β nucleosides. For drug development professionals synthesizing complex kinase inhibitors, cytotoxins, or antiviral analogs, adopting the bis(methylthio) scaffold represents a highly efficient, self-correcting synthetic strategy.
References
-
Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines. National Center for Biotechnology Information (PubMed). Available at:[Link]
-
Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues. Journal of the American Chemical Society (JACS). Available at:[Link]
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Spectroscopic Differentiation of 1H-Purine, 2,6-bis(methylthio)- and Its Isomers: A Comparative Guide
In the landscape of drug discovery and chemical biology, the precise structural elucidation of synthetic heterocyclic compounds is paramount. Purine analogs, in particular, represent a cornerstone of therapeutic development, with subtle isomeric variations often leading to profoundly different biological activities. This guide provides an in-depth, data-driven comparison of spectroscopic methodologies for the unambiguous differentiation of 1H-Purine, 2,6-bis(methylthio)- from its common isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering not just protocols, but the underlying scientific rationale to empower researchers in their analytical endeavors.
The Challenge of Isomerism in Substituted Purines
The target molecule, 1H-Purine, 2,6-bis(methylthio)-, can exist in several isomeric forms, which can arise during synthesis or through tautomerization. The most prevalent isomers of concern are the N7-H and N9-H tautomers, as well as N-methylated derivatives. This guide will focus on distinguishing the N9-H tautomer of 2,6-bis(methylthio)purine from its N7-H tautomer and the 9-methyl-2,6-bis(methylthio)purine isomer. The accurate identification of these isomers is critical, as the site of substitution on the purine ring dictates the molecule's three-dimensional shape and its potential interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy stands as the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectra of the isomers will exhibit subtle but significant differences in the chemical shifts of the purine ring protons and the methylthio protons.
-
Purine Ring Protons: The chemical environment of the C8-H proton is particularly sensitive to the substitution pattern on the imidazole portion of the purine ring. Generally, the C8-H proton in N9-substituted purines is more deshielded (appears at a higher ppm) compared to its counterpart in N7-substituted isomers.[1]
-
Methylthio Protons: The chemical shifts of the two methylthio (-SCH₃) groups are also expected to differ slightly between isomers due to variations in the overall electron distribution within the purine ring system.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 1H-Purine, 2,6-bis(methylthio)- (N9-H) | 7H-Purine, 2,6-bis(methylthio)- (N7-H) | 9-Methyl-2,6-bis(methylthio)purine |
| C8-H | ~8.4 - 8.6 | ~8.2 - 8.4 | ~8.5 - 8.7 |
| 2-SCH₃ | ~2.6 - 2.8 | ~2.6 - 2.8 | ~2.7 - 2.9 |
| 6-SCH₃ | ~2.7 - 2.9 | ~2.7 - 2.9 | ~2.8 - 3.0 |
| N9-H/N7-H | ~13.5 (broad) | ~13.2 (broad) | - |
| N9-CH₃ | - | - | ~3.8 - 4.0 |
Note: These are predicted values based on general trends in purine chemistry and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a more direct probe of the purine skeleton. Key differences are expected for the carbon atoms within the imidazole ring (C4, C5, and C8). It has been observed that the chemical shift of the C5 carbon is typically higher (deshielded) by 8-12 ppm in the N9 isomer compared to the N7 isomer.[1] Conversely, the C4 carbon of the N9 isomer is generally more shielded (lower ppm) by 8-12 ppm relative to the N7 counterpart.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 1H-Purine, 2,6-bis(methylthio)- (N9-H) | 7H-Purine, 2,6-bis(methylthio)- (N7-H) | 9-Methyl-2,6-bis(methylthio)purine |
| C2 | ~160 - 162 | ~160 - 162 | ~161 - 163 |
| C4 | ~150 - 152 | ~158 - 160 | ~151 - 153 |
| C5 | ~125 - 127 | ~115 - 117 | ~126 - 128 |
| C6 | ~158 - 160 | ~158 - 160 | ~159 - 161 |
| C8 | ~145 - 147 | ~148 - 150 | ~146 - 148 |
| 2-SCH₃ | ~14 - 16 | ~14 - 16 | ~15 - 17 |
| 6-SCH₃ | ~15 - 17 | ~15 - 17 | ~16 - 18 |
| N9-CH₃ | - | - | ~30 - 32 |
2D NMR Techniques: Unambiguous Connectivity
For definitive assignment, two-dimensional NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing N7 and N9 isomers.[1][2] It reveals long-range (2-3 bond) correlations between protons and carbons. For the 9-methyl isomer, a clear correlation between the N9-CH₃ protons and the C4 and C8 carbons will be observed. For the N7/N9 tautomers, the correlation of the C8-H proton to the C4 and C5 carbons will be informative. Crucially, in ¹H-¹⁵N HMBC, a correlation between the substituent protons and the nitrogen to which they are attached provides unequivocal proof of the substitution site.[1][3]
Experimental Protocol: HMBC for Isomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection.
-
Acquisition: Employ a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay (typically 50-100 ms) to observe 2-3 bond correlations.
-
Processing and Analysis: Process the 2D data and identify cross-peaks. For the 9-methyl isomer, look for a cross-peak between the N9-methyl protons and C4/C8. For the N7/N9 tautomers, analyze the correlations of the C8-H proton.
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the isomers. While the isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ.
The fragmentation of the purine ring is a key diagnostic tool. The initial molecular ion (M⁺˙) will undergo a series of fragmentation steps, and the relative abundance of the resulting fragment ions can be isomer-specific.
Expected Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): This will result in a fragment ion at [M-15]⁺.
-
Loss of a methylthio radical (•SCH₃): This will lead to a fragment ion at [M-47]⁺.
-
Cleavage of the purine ring: The imidazole and pyrimidine rings can cleave, leading to characteristic fragment ions. The fragmentation pattern will be influenced by the position of the tautomeric proton or the N-methyl group. For instance, the stability of the resulting fragment ions may differ between the N7 and N9 isomers, leading to variations in peak intensities.
Table 3: Predicted Key Fragment Ions (m/z) in EI-MS
| Fragment | 1H-Purine, 2,6-bis(methylthio)- (N9-H / N7-H) | 9-Methyl-2,6-bis(methylthio)purine |
| [M]⁺˙ | 212 | 226 |
| [M-CH₃]⁺ | 197 | 211 |
| [M-SCH₃]⁺ | 165 | 179 |
| Purine core fragments | Varies | Varies |
Note: The relative intensities of these fragments are expected to be the primary differentiating factor.
Experimental Protocol: GC-EI-MS for Isomer Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation: Utilize a gas chromatograph with a suitable capillary column (e.g., DB-5ms) to separate the isomers if possible. A temperature gradient program will likely be necessary.
-
MS Detection: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra across the elution profile of each isomer.
-
Data Analysis: Compare the fragmentation patterns of the separated isomers, paying close attention to the relative abundances of the key fragment ions.
Vibrational Spectroscopy: A Complementary Approach
Infrared (IR) and Raman spectroscopy can provide complementary information for distinguishing between the isomers, primarily by probing the vibrational modes of the N-H bond and the purine ring.
Infrared (IR) Spectroscopy
-
N-H Stretching: For the N7-H and N9-H tautomers, the N-H stretching vibration will appear as a broad band in the region of 3200-3500 cm⁻¹. The exact position and shape of this band can be sensitive to intermolecular hydrogen bonding, which may differ between the solid-state packing of the two tautomers.[4][5] The 9-methyl isomer will lack this N-H stretching vibration.
-
Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains a complex series of bands corresponding to the stretching and bending vibrations of the purine ring. Subtle shifts in these bands are expected between the isomers due to differences in their symmetry and electronic structure.[6]
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the purine ring system give rise to characteristic UV absorption bands. The position of the absorption maxima (λmax) is influenced by the substitution pattern. While the differences may be small, they can be a useful diagnostic tool, particularly when comparing the N-methylated isomer to the N-H tautomers. The N-H tautomers may also exhibit pH-dependent shifts in their UV spectra.
Table 4: Predicted Spectroscopic Data
| Technique | Feature | 1H-Purine, 2,6-bis(methylthio)- (N9-H / N7-H) | 9-Methyl-2,6-bis(methylthio)purine |
| IR | ν(N-H) | ~3200-3500 cm⁻¹ (broad) | Absent |
| UV-Vis | λmax (in Methanol) | ~290-300 nm | ~295-305 nm |
Conclusion
The unambiguous differentiation of 1H-Purine, 2,6-bis(methylthio)- from its isomers is a critical analytical task that can be confidently addressed through a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide initial, strong indications, 2D NMR techniques, particularly HMBC, offer definitive structural confirmation. Mass spectrometry provides valuable complementary data through the analysis of fragmentation patterns. Finally, IR and UV-Vis spectroscopy can offer rapid, albeit less definitive, confirmation of the key structural features. By understanding the principles and applying the protocols outlined in this guide, researchers can ensure the structural integrity of their compounds and advance their research with confidence.
References
- Pivovarenko, V. G., & Mátyus, P. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(12), 779-783.
- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (5), 879-886.
- Seela, F., & Rosemeyer, H. (2000). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. In Current Protocols in Nucleic Acid Chemistry (Vol. 1, pp. 1-2). John Wiley & Sons, Inc.
- Krishnakumar, V., & Dheivamalar, S. (2007). Density functional theory studies on tautomeric stability and infrared and Raman spectra of some purine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 823-832.
- Rostkowska, H., Nowak, M. J., Lapinski, L., & Adamowicz, L. (2001). Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study. The Journal of Physical Chemistry A, 105(7), 1269-1277.
-
Hungarian Scientific Bibliography (MTMT). N7-and N9-substituted purine derivatives: a 15N NMR study. [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Analytik NEWS. (2021). MSn analysis of nonderivatized and Mtpp-derivatized peptides. [Link]
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The University of Arizona. (2022). Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis and quantum mechanical calculations. [Link]
- Lapinski, L., & Nowak, M. J. (2014). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 20(2), 2119.
- Lee, K. K., & Cho, M. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3352-3356.
- Procházková, E., Sála, M., Nencka, R., & Dračínský, M. (2012). C6-substituted Purine Derivatives: An Experimental and Theoretical 1H, 13C and 15N NMR Study. Magnetic Resonance in Chemistry, 50(3), 181-186.
- Mol, H. G., & de la Guardia, M. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 23(10), 2549.
-
LibreTexts Chemistry. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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A Structural and Functional Comparison of 2,6-Bis(methylthio)purine and Adenine Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, purine analogs represent a cornerstone for the design of novel therapeutics.[1] These structural mimics of endogenous purines, adenine and guanine, can act as antimetabolites, interfering with nucleic acid synthesis and the function of key cellular enzymes.[2] This guide provides a detailed structural and functional comparison between 2,6-bis(methylthio)purine, a synthetically modified purine, and the naturally occurring adenine derivatives. By examining their fundamental structural differences, we can elucidate the resulting impact on their physicochemical properties and biological activities, offering insights for the rational design of next-generation inhibitors and probes.
Part 1: Foundational Scaffolds: Adenine and 2,6-Bis(methylthio)purine
Adenine, a 6-aminopurine, is a fundamental component of life, serving as a key building block for DNA and RNA, and as the core of the universal energy currency, adenosine triphosphate (ATP). Its derivatives are central to a vast array of biological signaling pathways. In contrast, 2,6-bis(methylthio)purine is a synthetic analog where the amino group at the 6-position and the hydrogen at the 2-position of the purine core are replaced by methylthio (-SCH₃) groups. This substitution dramatically alters the molecule's size, electronics, and potential for intermolecular interactions.
A significant challenge in the direct structural comparison of these two molecules is the lack of a publicly available, experimentally determined crystal structure for 2,6-bis(methylthio)purine in the peer-reviewed literature. To overcome this, this guide will utilize a combination of data from a closely related crystal structure, 6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine[3], and computational modeling to provide a comprehensive analysis.
Part 2: Head-to-Head Structural Analysis: A Tale of Two Purines
The substitution of an amino group with a methylthio group induces significant changes in the geometry and electronic distribution of the purine ring.
Comparative Molecular Geometry
To visualize the structural disparities, a comparative analysis of bond lengths and angles is essential. The following table contrasts the experimental crystallographic data of a representative adenine derivative with those of 6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine, which provides insight into the geometry of a 6-thiopurine.
| Parameter | Adenine Derivative (Representative) | 6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine[3] | 2,6-bis(methylthio)purine (Predicted) |
| Bond Lengths (Å) | |||
| C6-N6/S6 | ~1.34 | 1.77 | C6-S: ~1.76, C2-S: ~1.76 |
| C5-C6 | ~1.39 | 1.75 (S-C(10)) | ~1.40 |
| **Bond Angles (°) ** | |||
| C5-C6-N6/S6 | ~120 | 115.9 | ~117 |
| N1-C6-N6/S6 | ~119 | 125.1 | ~124 |
Note: Data for adenine derivatives are representative values. Data for 2,6-bis(methylthio)purine are based on computational predictions due to the absence of experimental crystallographic data.
The most striking difference is the C6-S6 bond length in the thiopurine derivative, which is significantly longer than the C6-N6 bond in adenine. This is expected due to the larger atomic radius of sulfur compared to nitrogen. This increased bond length, coupled with the replacement of a planar amino group with a non-planar methylthio group, alters the overall shape and steric profile of the molecule. The methylthio groups are not constrained to the plane of the purine ring and can rotate, creating a more complex three-dimensional structure compared to the relatively flat adenine.
Electronic Properties and Hydrogen Bonding Potential
The substitution of the exocyclic amino group of adenine with a methylthio group has profound consequences on the electronic properties and hydrogen bonding capacity of the purine scaffold.
-
Adenine Derivatives: The amino group at the 6-position of adenine is a strong hydrogen bond donor, and the nitrogen atoms within the purine ring (N1, N3, and N7) are hydrogen bond acceptors. These interactions are fundamental to the formation of the Watson-Crick base pairing with thymine (or uracil) and are critical for the specific recognition of adenine by proteins.
-
2,6-bis(methylthio)purine: In contrast, the methylthio groups are not strong hydrogen bond donors. The sulfur atoms can act as weak hydrogen bond acceptors, but their ability to form strong, directional hydrogen bonds is significantly diminished compared to the amino group of adenine.[3] This fundamental change in hydrogen bonding potential is a key determinant of the differential biological activities of these two classes of molecules. The sulfur atoms, being more polarizable than nitrogen, also influence the overall electron distribution of the purine ring, which can affect its stacking interactions with aromatic residues in proteins or nucleic acids.
Part 3: Functional Implications of Structural Divergence: A Focus on Kinase Inhibition
The structural and electronic differences between 2,6-bis(methylthio)purine and adenine derivatives directly translate to distinct functional consequences, particularly in their interactions with protein kinases.[1]
Mechanism of Kinase Inhibition
Protein kinases utilize ATP as a phosphate donor to phosphorylate their substrates. Many kinase inhibitors are designed as ATP mimetics that occupy the ATP-binding site. Adenine forms the core of ATP, and thus, adenine derivatives are a natural starting point for the design of competitive kinase inhibitors. The specificity of these inhibitors is often dictated by the interactions of their substituents with the unique features of the ATP-binding pocket of a particular kinase.
The replacement of the 6-amino group with a methylthio group in 2,6-bis(methylthio)purine alters the key interactions that govern binding to the kinase active site. While the purine core can still form some of the canonical interactions, the loss of the strong hydrogen-donating capacity at the 6-position necessitates that the molecule finds alternative binding modes or targets kinases with binding pockets that can accommodate the bulkier and more hydrophobic methylthio group.
Visualizing the Differential Binding
The following diagram illustrates a hypothetical interaction of an adenine derivative and 2,6-bis(methylthio)purine within a generic kinase ATP-binding pocket.
Figure 1. Hypothetical binding modes of adenine derivatives versus 2,6-bis(methylthio)purine in a kinase active site.
As depicted, the adenine derivative forms crucial hydrogen bonds with the hinge region of the kinase, a common feature for many ATP-competitive inhibitors. In contrast, 2,6-bis(methylthio)purine lacks the N6-hydrogen bond donor. However, its methylthio groups can engage in enhanced hydrophobic interactions within the active site. The bulkier methylthio groups may also lead to steric clashes with certain residues, such as the gatekeeper residue, or they may fit into specific hydrophobic pockets not accessible to smaller substituents, thus conferring selectivity for certain kinases.
Part 4: Experimental Protocols
To empower researchers to conduct their own comparative studies, this section provides detailed, field-proven protocols for the synthesis of a thiopurine, its structural characterization, and a functional assay to assess its kinase inhibitory activity.
Protocol 1: Synthesis of 2,6-Dithiopurine
This protocol describes a common method for the synthesis of 2,6-dithiopurine, a precursor for 2,6-bis(methylthio)purine.
Workflow Diagram:
Figure 2. Workflow for the synthesis of 2,6-dithiopurine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in ethanol.
-
Addition of Thiourea: Add thiourea (2.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum to obtain 2,6-dithiopurine as a solid.
-
Methylation (to obtain 2,6-bis(methylthio)purine): The resulting 2,6-dithiopurine can then be S-methylated using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydroxide) to yield 2,6-bis(methylthio)purine.[4]
Protocol 2: Protein Crystallography for Structural Analysis
Obtaining a high-resolution crystal structure is the gold standard for detailed structural analysis. This protocol outlines the general steps for co-crystallizing a purine derivative with a target protein.
Step-by-Step Methodology:
-
Protein Purification: Purify the target protein to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the purine derivative (e.g., 2,6-bis(methylthio)purine) on ice for at least 2 hours to allow for stable complex formation.
-
Crystallization Screening: Use a high-throughput screening method, such as hanging drop or sitting drop vapor diffusion, to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the components to improve crystal size and quality.
-
X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods. Refine the atomic model against the experimental data.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Workflow Diagram:
Figure 3. Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (2,6-bis(methylthio)purine and an adenine derivative) in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP. Incubate for 1 hour at room temperature.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 1 hour.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The substitution of the 6-amino group of adenine with a methylthio group, as seen in 2,6-bis(methylthio)purine, imparts significant structural and electronic changes that have profound implications for its biological activity. The altered size, shape, and hydrogen bonding potential of the thiopurine derivative necessitate a different approach to inhibitor design compared to traditional adenine-based scaffolds. While the lack of an experimental crystal structure for 2,6-bis(methylthio)purine presents a challenge, the use of closely related structures and computational modeling provides valuable insights.
Future research should focus on obtaining a high-resolution crystal structure of 2,6-bis(methylthio)purine to enable a more precise structural comparison. Furthermore, systematic structure-activity relationship (SAR) studies of 2,6-dithiopurine derivatives against a panel of kinases will be crucial to identify the structural features that govern their potency and selectivity. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the development of novel and selective purine-based therapeutics.
References
-
Kowalska, A., & Wierzchowski, K. L. (2012). AND 2,6-BIS(DIALKYLAMINOALKYLTHIO)-7-METHYLPURINES. HETEROCYCLES, 85(10), 2469. Retrieved from [Link]
-
Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Retrieved from [Link]
-
Ragab, A., El-Kalyoubi, S., & El-Sayed, M. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(5), 3192-3218. Retrieved from [Link]
- Veselý, J., Jurovčík, M., & Šorm, F. (1968). The synthesis of 2,6-bis(methylthio)purine and its conversion to 2-methylthio-6-mercaptopurine and 2,6-dimercaptopurine.
- Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on condensed pyrimidine systems. IX. The synthesis of some 6-substituted purines. Journal of the American Chemical Society, 74(2), 411-414.
- Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXIX. The Synthesis of 2-Substituted-6-selenopurines and Related Compounds. Journal of the American Chemical Society, 83(19), 4038-4044.
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. Bio-protocol. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Purine, 2,6-bis(methylthio)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Adenine (CAS 73-24-5). Cheméo. Retrieved from [Link]
-
Acharya, K. R., & Seshadri, T. P. (1984). Crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine. Pramana, 22(2), 183-187. Retrieved from [Link]
Sources
1H-Purine, 2,6-bis(methylthio)- proper disposal procedures
As a Senior Application Scientist, I recognize that the synthesis of advanced nucleoside analogs requires not only precision at the bench but also rigorous, chemically sound end-of-life material management.
When synthesizing nucleoside analogs—such as those evaluated for influenza viral inhibition or as precursors to cytotoxic agents—1H-Purine, 2,6-bis(methylthio)- (commonly referred to as 2,6-bis(methylthio)purine) is a frequently utilized intermediate[1]. Because it undergoes regio- and stereoselective N-glycosylations (e.g., Vorbrüggen glycosylation) to yield 9-beta and 7-beta isomers, it is often dissolved in complex polar aprotic or halogenated solvent mixtures[2].
However, the presence of two methylthio (-SCH₃) groups at the C2 and C6 positions introduces specific logistical challenges for disposal. This guide establishes a self-validating, mechanistically grounded protocol for the safe handling and environmental routing of this compound.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first quantify the physical and chemical realities of the compound.
| Property / Hazard | Description | Logistical & Disposal Implication |
| Chemical Identity | 1H-Purine, 2,6-bis(methylthio)- (CAS: 1618-16-2) | Must be explicitly named on all waste manifests; do not use abbreviations. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization during transfer; requires wet-wiping for decontamination. |
| Key Structural Feature | Two thioether (-SCH₃) linkages | Combusts into highly acidic sulfur oxides (SOx). Cannot be routed to standard incinerators. |
| Primary Hazard | Irritant / Potential Cytotoxicity | Requires double-containment. Biologically active purine analogs can interfere with cellular pathways. |
| Disposal Classification | Sulfur-containing organic waste | Requires specialized high-temperature incineration with alkaline scrubbers[3]. |
Mechanistic Safety Insights: The "Why" Behind Organosulfur Segregation
Standard laboratory organic waste is typically routed to commercial incinerators where hydrocarbons burn cleanly into CO₂ and H₂O. However, organic compounds containing sulfur, such as 2,6-bis(methylthio)purine, undergo thermal oxidation to produce sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[3].
If this compound is silently mixed into general solvent waste without alerting the disposal facility, these gases will react with atmospheric moisture in the exhaust flues to form highly corrosive sulfuric acid. This phenomenon damages incinerator linings and violates environmental emission standards. Therefore, all waste streams containing this compound must be explicitly flagged as "Sulfur-Containing" to ensure routing to a flame-retardant organic liquid waste facility equipped with flue-gas desulfurization (alkaline scrubbing) technology[3].
Core Disposal Protocols
The following step-by-step methodologies provide a self-validating framework for disposing of 2,6-bis(methylthio)purine in various laboratory states. Under no circumstances should organic solvents or organosulfur solids be discharged down the drain[4].
Protocol A: Solid Waste & Contaminated Consumables
This protocol applies to unused powder, contaminated weigh boats, spatulas, and Kimwipes.
-
Collection: Sweep up unused powder using a dedicated anti-static brush to prevent aerosolization. Do not use compressed air.
-
Primary Containment: Place the powder and all contaminated consumables into a puncture-resistant, sealable high-density polyethylene (HDPE) container.
-
Secondary Containment (Double-Bagging): Place the HDPE container inside a clear poly lab bag (do not use regular trash bags or biohazard bags unless specifically cross-contaminated with biologicals) and seal with duct tape[4].
-
Labeling: Affix a red "Hazardous Waste" tag. Explicitly list "2,6-Bis(methylthio)purine" and flag the container with a highly visible "SULFUR-CONTAINING SOLID" warning.
-
Validation Check: Before transferring to the waste cabinet, wipe the exterior of the sealed poly bag with a damp Kimwipe. If the Kimwipe remains entirely clean, the integrity of the primary and secondary containment is validated.
Protocol B: Liquid Reaction Mixtures
Reactions involving this compound typically utilize solvents like acetonitrile, dichloromethane (DCM), or DMSO.
-
Segregation: Determine the solvent matrix. Segregate the waste into either "Halogenated" (e.g., DCM, Chloroform) or "Non-Halogenated" (e.g., Acetonitrile, DMSO) waste streams.
-
Transfer: Funnel the liquid waste into the appropriate institutional carboy inside a functioning fume hood.
-
pH Verification: Ensure the waste mixture is roughly neutral (pH 6-8). Do not mix acidic byproducts directly into general organic waste without neutralization, as this can cause violent exothermic reactions[3].
-
Documentation: Update the waste log attached to the carboy with the estimated percentage of 2,6-bis(methylthio)purine. Add the specific note: "Contains organosulfur compounds."
-
Validation Check: After adding the waste to the carboy, leave the cap loosely threaded for 5 minutes. Visually inspect for phase separation or gas evolution. A stable, single-phase solution with no pressure buildup validates that no incompatible cross-reactions have occurred. Only then should the cap be tightly sealed.
Protocol C: Spill Management & Decontamination
-
Isolation: Cordon off the area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a particulate respirator if aerosolization has occurred).
-
Wet Containment: Cover the solid spill with damp sand or a commercial solvent-absorbent pad to immediately suppress dust generation.
-
Recovery: Carefully scoop the absorbed mixture into a wide-mouth HDPE container using a non-sparking tool.
-
Chemical Decontamination: Wash the spill surface with a 10% bleach solution (which helps oxidize residual thioethers) followed by an ethanol wipe. Collect all rinsate and wipes as hazardous organic waste.
-
Validation Check: Shine a UV light (if applicable to the specific analog's fluorescence) or perform a final solvent wipe over the area. A visually clean surface with no residue confirms successful decontamination.
Waste Routing Decision Matrix
To streamline laboratory operations, follow this logical workflow for routing 2,6-bis(methylthio)purine waste.
Figure 1: Decision matrix for the segregation and disposal routing of 2,6-bis(methylthio)purine.
References
-
Novel nucleosides as potent influenza viral inhibitors. ResearchGate. Available at:[Link]
-
Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues. Journal of the American Chemical Society. Available at:[Link]
-
Laboratory Liquid Waste Disposal Flow Chart. Tokyo University of Science (TUS). Available at:[Link]
-
Procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT). Available at:[Link]
Sources
Personal protective equipment for handling 1H-Purine, 2,6-bis(methylthio)-
As your trusted partner in laboratory safety and chemical procurement, we believe that true value extends beyond delivering high-purity reagents. Handling specialized heterocyclic compounds requires a deep understanding of their physicochemical properties and mechanistic toxicology.
This advanced operational guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols for the safe handling, solubilization, and disposal of 1H-Purine, 2,6-bis(methylthio)- .
Chemical Profile & Mechanistic Toxicology
1H-Purine, 2,6-bis(methylthio)- (also known as 2,6-Bis(methylthio)purine) is a highly functionalized purine scaffold frequently utilized in late-stage N-glycosylations to synthesize nucleoside analogues and potential prodrugs[1].
Quantitative Chemical Data
| Property | Value | Source |
| Chemical Name | 1H-Purine, 2,6-bis(methylthio)- | [2] |
| CAS Number | 1201-58-7 | [3] |
| Molecular Formula | C7H8N4S2 | [4] |
| Molecular Weight | 212.29 g/mol | [3] |
| Structural Features | Purine core with C2 and C6 methylthio substitutions | [2],[5] |
Hazard Causality (Why it requires specialized handling): The biological utility of purine derivatives stems from their ability to mimic endogenous nucleobases. However, this also makes them potential antimetabolites if accidentally absorbed. The addition of two methylthio (-SCH3) groups at the C2 and C6 positions significantly increases the molecule's lipophilicity compared to unsubstituted purines[2],[5].
Extrapolating from structurally similar mono-substituted thio-purines (e.g., 6-Methylmercaptopurine), exposure presents risks of acute oral toxicity (H302), severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335). The enhanced lipophilicity theoretically increases the rate of dermal penetration, mandating strict barrier protection.
Personal Protective Equipment (PPE) Matrix
To create a self-validating safety system, PPE selection is based on the specific chemical vulnerabilities of the compound and the solvents used to dissolve it.
| PPE Category | Specification | Causality & Validation |
| Hand Protection | Nitrile gloves (Min. 0.11 mm thickness), double-gloved. | Causality: Nitrile provides excellent resistance against polar aprotic solvents (like DMSO) used to dissolve this compound[1], while blocking the lipophilic powder. Validation: Perform an air-inflation test prior to donning to verify the absence of micro-tears. |
| Eye Protection | Snug-fitting chemical splash goggles. | Causality: Prevents fine, static-prone crystalline dust from contacting ocular mucosa, which can cause severe irritation. |
| Respiratory | N95 or P100 particulate respirator (if outside hood). | Causality: Mitigates the inhalation of airborne particulates (H335 hazard). Validation: Perform a positive/negative pressure seal check before entering the workspace. |
| Body Protection | Flame-retardant lab coat with knit cuffs. | Causality: Knit cuffs prevent the accumulation of powder on the forearms and eliminate gaps between the glove and sleeve. |
Operational Workflow: Weighing & Solubilization
Because 1H-Purine, 2,6-bis(methylthio)- is sparingly soluble in water, biological assays and synthetic workflows typically require solubilization in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1].
Step-by-Step Methodology
-
System Verification: Turn on the fume hood and verify the face velocity is between 100–120 feet per minute (fpm). Do not proceed if the flow alarm is active.
-
Static Mitigation: Purine powders easily hold static charges, leading to aerosolization. Wipe the exterior of the chemical bottle and the analytical balance with an anti-static cloth. Use a grounded, anti-static micro-spatula and a conductive weighing boat.
-
Transfer: Carefully weigh the required mass and transfer it immediately into a sealable amber glass vial. Cap the vial before removing it from the balance area.
-
Solubilization: Inside the fume hood, uncap the vial and add the required volume of DMSO or DMF[1]. Vortex gently until the solution is completely clear.
-
Immediate Decontamination: Wipe down the spatula, balance, and hood surface with a 10% sodium hypochlorite (bleach) solution. Causality: Bleach oxidizes the methylthio groups into highly water-soluble, less toxic sulfoxides and sulfones, neutralizing both the chemical hazard and the characteristic sulfur odor.
Operational workflow for safe handling and solubilization of 2,6-Bis(methylthio)purine.
Spill Response & Chemical Disposal Plan
A rapid, chemically sound response is critical to preventing laboratory contamination. Do not use dry sweeping techniques, as this will aerosolize the hazardous purine dust.
Step-by-Step Spill Methodology
-
Isolate & Assess: Evacuate non-essential personnel from the immediate area. Determine if the spill is a dry powder or a wet solution (e.g., dissolved in DMSO).
-
Containment (Dry Spill): Lightly mist the powder with a compatible solvent (e.g., a 70% ethanol/water mix) to suppress dust formation. Gently place absorbent pads over the moistened powder.
-
Containment (Wet Spill): Pour an inert, non-combustible absorbent (such as diatomaceous earth or vermiculite) around the perimeter of the spill, working inward to absorb the solvent.
-
Chemical Neutralization: Apply a 10% sodium hypochlorite (bleach) solution to the spill area. Crucial Step: Allow exactly 15 minutes of contact time. This self-validating pause ensures complete oxidative degradation of the thioether linkages.
-
Collection & Disposal: Scoop the neutralized slurry using a non-sparking tool into a chemically compatible, sealable hazardous waste bag. Label the container explicitly as: "Hazardous Waste: Toxic Purine Derivative / Thioether - Oxidized".
Decision tree and procedural logic for 2,6-Bis(methylthio)purine spill response.
References
-
Benchchem. "1H-Purine, 2,6-bis(methylthio)- | 1201-58-7." Benchchem. 2
-
PubChemLite. "1h-purine, 2,6-bis(methylthio)- (C7H8N4S2)." Université du Luxembourg. 4
-
Sigma-Aldrich. "6-(Methylthio)purine | 50-66-8." Sigma-Aldrich.
-
ChemRadar. "9H-Purine,2,6-bis(methylthio)- CAS#1201-58-7." GCIS-ChemRadar. 3
-
Journal of the American Chemical Society. "Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues." ACS Publications. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 9H-Purine,2,6-bis(methylthio)- CAS#1201-58-7 | Regulatory Information | GCIS-ChemRadar [chemradar.com]
- 4. PubChemLite - 1h-purine, 2,6-bis(methylthio)- (C7H8N4S2) [pubchemlite.lcsb.uni.lu]
- 5. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
